Propionic acid, 2-(p-nitrophenyl)hydrazide
Description
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Properties
CAS No. |
38562-39-9 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N'-(4-nitrophenyl)propanehydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-2-9(13)11-10-7-3-5-8(6-4-7)12(14)15/h3-6,10H,2H2,1H3,(H,11,13) |
InChI Key |
QHYSTAXXSKHOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profiling and Thermodynamic Analysis of p-Nitrophenylhydrazide Derivatives
Topic: Solubility Data and Thermodynamic Profiling of p-Nitrophenylhydrazide Derivatives in Organic Solvents Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Engineers
Executive Summary
The solubility profile of p-nitrophenylhydrazide derivatives (specifically 4-nitrobenzohydrazide and its hydrazone analogs) is a critical parameter in process chemistry, governing the efficiency of recrystallization, extraction, and reaction kinetics. These compounds, widely utilized as intermediates for antimicrobial and anti-inflammatory agents, exhibit significant solubility variations based on solvent polarity and hydrogen-bonding capability.
This guide provides a comprehensive technical analysis of the solubility behavior of these derivatives. It details the thermodynamic frameworks (Apelblat and van’t Hoff models) required to predict solubility and offers a validated experimental protocol for generating high-fidelity data.
Chemical Context & Physicochemical Properties
p-Nitrophenylhydrazide derivatives typically refer to compounds containing the 4-nitrobenzohydrazide scaffold (
Table 1: Physicochemical Profile of Core Scaffold (4-Nitrobenzohydrazide)
| Property | Value | Source |
| CAS Number | 636-97-5 | [PubChem, 2025] |
| Molecular Formula | [NIST, 2025] | |
| Molecular Weight | 181.15 g/mol | [Cheméo, 2025] |
| Melting Point | ~264–267 °C (Dec) | [Sigma-Aldrich] |
| Physical State | Crystalline Solid (Yellow/Orange) | [BenchChem] |
| LogP (Octanol/Water) | ~0.2–0.3 | [PubChem] |
Theoretical Framework: Thermodynamic Modeling
To transition from raw data to predictive process design, solubility data must be correlated using thermodynamic models.[3] The Modified Apelblat Equation is the industry standard for correlating the solubility of nitro-aromatic hydrazides in pure solvents.
The Modified Apelblat Model
This semi-empirical model correlates the mole fraction solubility (
- : Mole fraction solubility of the solute.[4][5][6]
-
: Absolute temperature (K).[7][8]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
: Empirical model parameters derived from non-linear regression.
-
and
reflect the enthalpy of solution and non-ideality. - accounts for the temperature dependence of the heat capacity.
-
and
The van’t Hoff Equation (Thermodynamic Functions)
For determining the driving forces of dissolution (Enthalpy
-
Endothermic Dissolution: A positive slope in the solubility vs. temperature graph indicates
. -
Spontaneity:
. A negative confirms spontaneous dissolution.
Experimental Protocol: High-Fidelity Solubility Determination
Directive: Do not rely on visual estimation. Use the Static Gravimetric Method or Laser Monitoring Technique for data suitable for publication or process scaling.
Protocol A: Static Gravimetric Method (Standard)
This method is robust and requires no specialized optical equipment, making it ideal for verifying solubility in complex solvent mixtures.
-
Preparation: Add excess 4-nitrobenzohydrazide solid to 50 mL of the target solvent (e.g., Methanol, DMF, Acetone) in a jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at the target temperature (
K) for 24–48 hours.-
Validation: Equilibrium is reached when the concentration of two consecutive samples (taken 4 hours apart) differs by
.
-
-
Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter. -
Quantification:
-
Transfer a known mass of supernatant to a tared weighing dish.
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the dry residue until constant mass is achieved.
-
-
Calculation:
Where are mass and molar mass of solute; are for solvent.[9][10]
Protocol B: Laser Monitoring Technique (Dynamic)
Ideal for generating polythermal solubility curves rapidly.
-
Setup: Place a precise mixture of solute and solvent in a transparent vessel.
-
Ramping: Heat the mixture slowly (
K/min) while monitoring the turbidity with a laser beam. -
Detection: The temperature at which the laser transmission intensity maximizes (indicating complete dissolution) is recorded as the saturation temperature (
) for that specific mole fraction.
Representative Solubility Data & Analysis
Note: While specific mole fraction values vary by derivative, the following hierarchy is established for p-nitrophenylhydrazide scaffolds based on structural analogs (e.g., 4-nitrobenzaldehyde, 4-nitrophthalimide).
Solubility Hierarchy
The solubility of p-nitrophenylhydrazide derivatives generally follows the "Like Dissolves Like" principle, favoring polar aprotic solvents due to the polar nitro and hydrazide groups.
Solubility Order:
-
High (
mole fraction): DMF > DMSO > DMA (Strong dipole-dipole interactions). -
Moderate (
to ): Acetone > Ethyl Acetate > Acetonitrile. -
Low (
to ): Methanol > Ethanol > Propanol (Alcohols). -
Insoluble/Trace: Water, Toluene, Chloroform, Hexane.
Visualization of Solubility Trends
The following diagram illustrates the experimental workflow and the thermodynamic logic flow.
Caption: Workflow for determining and modeling solubility, mapped to solvent classes.
Discussion: Solvent Effect and Molecular Interactions
The solubility behavior of p-nitrophenylhydrazide derivatives is governed by two main factors:
-
Solvent Polarity: The nitro group is highly polar. Solvents with high dielectric constants (DMF, DMSO) stabilize the solute molecules effectively.
-
Hydrogen Bonding: The hydrazide group (
) acts as a hydrogen bond donor.-
Protic Solvents (Alcohols): Can accept and donate protons, but the self-association of alcohols often competes with solute-solvent interactions, leading to lower solubility compared to aprotic solvents.
-
Aprotic Solvents (DMF/Acetone): Act as strong H-bond acceptors for the hydrazide protons without competing self-association, resulting in maximum solubility.
-
Process Implication: For recrystallization, a mixed-solvent system of DMF (solvent) and Water or Ethanol (anti-solvent) is often the most effective strategy to maximize yield and purity.
References
-
PubChem. (2025).[11] 4-Nitrobenzohydrazide Compound Summary. National Library of Medicine. [Link]
-
NIST WebBook. (2025). 4-Nitrobenzoic hydrazide Thermochemical Data. National Institute of Standards and Technology. [Link][2]
-
Zhang, Y., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents. J. Chem. Eng. Data. (Cited as comparative analog for nitro-aromatic solubility trends). [Link]
-
Cheméo. (2025). Chemical Properties of 4-Nitrobenzoic hydrazide. [Link][1]
Sources
- 1. 4-Nitrobenzoic hydrazide (CAS 636-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemeo.com [chemeo.com]
- 3. physchemres.org [physchemres.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N'-(4-Nitrobenzylidene)benzohydrazide | C14H11N3O3 | CID 6861632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Hydrazide Derivatives in Drug Discovery
An In-depth Technical Guide to the Synthesis of Propionic Acid 2-(p-nitrophenyl)hydrazide
Hydrazides are a pivotal class of organic compounds characterized by the functional group -C(=O)NHNH-. This moiety serves as a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The incorporation of a nitrophenyl group, as in Propionic acid 2-(p-nitrophenyl)hydrazide, can further modulate the biological activity and physicochemical properties of the parent molecule. This guide provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and analytical characterization for the preparation of Propionic acid 2-(p-nitrophenyl)hydrazide, tailored for researchers in drug development and organic synthesis.
Part 1: Retrosynthetic Analysis and Strategic Approach
The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide, a substituted hydrazide, is most logically approached through the formation of an amide bond between a propionic acid derivative and p-nitrophenylhydrazine. A direct reaction between a carboxylic acid and a hydrazine is generally unfavorable under mild conditions. Therefore, activation of the carboxylic acid is essential for an efficient transformation.
Several strategies can be considered:
-
Propionyl Chloride Route: Conversion of propionic acid to its more reactive acid chloride, followed by reaction with p-nitrophenylhydrazine. This is a classic and effective method, though it requires handling of a moisture-sensitive intermediate.
-
Ester Aminolysis Route: Synthesis of an ester of propionic acid (e.g., ethyl propionate) followed by reaction with p-nitrophenylhydrazine. This method is common for preparing simple hydrazides but can be slow and may require elevated temperatures.[1][2]
-
Carbodiimide-Mediated Coupling: Direct coupling of propionic acid and p-nitrophenylhydrazine using a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like pyridine. This method is advantageous due to its mild reaction conditions and high efficiency.[3][4]
For this guide, we will focus on the Carbodiimide-Mediated Coupling approach, as it represents a modern, reliable, and high-yielding strategy that avoids the preparation of harsh intermediates like acid chlorides.
Part 2: Synthesis of Key Starting Material: p-Nitrophenylhydrazine
The quality and availability of p-nitrophenylhydrazine are critical for the success of the final coupling step. It can be procured commercially or synthesized in the laboratory. A common and reliable laboratory preparation involves the diazotization of p-nitroaniline followed by reduction.[5][6]
Protocol 2.1: Synthesis of p-Nitrophenylhydrazine Hydrochloride[6]
-
Diazotization: Dissolve p-nitroaniline (10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium nitrite (10.4 mmol) in cold water (4 mL). Add this solution dropwise to the p-nitroaniline solution while maintaining the temperature at 0 °C and stirring continuously for 1 hour.
-
Reduction: In a separate flask, prepare a pre-cooled solution of stannous chloride (20.8 mmol) in concentrated hydrochloric acid (2 mL).
-
Slowly add the stannous chloride solution to the diazonium salt mixture. Continue stirring the reaction at 0 °C for an additional 2 hours.
-
Isolation: A yellow-orange precipitate of p-nitrophenylhydrazine hydrochloride will form. Collect the solid by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7). Dry the product overnight under vacuum. The resulting p-nitrophenylhydrazine hydrochloride can be used directly or converted to the free base if required by the subsequent step.
Part 3: Core Synthesis of Propionic Acid 2-(p-nitrophenyl)hydrazide
This section details the primary synthesis via EDC-mediated coupling, a method adapted from established procedures for derivatizing carboxylic acids with substituted hydrazines.[3][4]
Reaction Mechanism
The reaction proceeds through the activation of the carboxylic acid's carbonyl group by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of p-nitrophenylhydrazine, leading to the formation of the desired hydrazide and N,N'-disubstituted urea as a byproduct.
Caption: EDC-mediated coupling of propionic acid and p-nitrophenylhydrazine.
Protocol 3.1: EDC-Mediated Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve propionic acid (1.0 mmol) and p-nitrophenylhydrazine (1.0 mmol) in 10 mL of a suitable solvent mixture, such as 50% methanol in water.
-
Reagent Addition: To this solution, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 mmol) and pyridine (1.5 mmol) as a catalyst.[3]
-
Reaction: Stir the mixture at room temperature (25 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). The organic layers contain the desired product.
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (to remove unreacted pyridine and EDC byproduct), saturated sodium bicarbonate solution (to remove unreacted propionic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure Propionic acid 2-(p-nitrophenyl)hydrazide.
Part 4: Analytical Characterization and Data
The identity and purity of the synthesized Propionic acid 2-(p-nitrophenyl)hydrazide must be confirmed through standard analytical techniques.
| Property | Description/Value |
| Molecular Formula | C₉H₁₁N₃O₃[7] |
| Molecular Weight | 209.21 g/mol |
| Monoisotopic Mass | 209.08004 Da[7] |
| Appearance | Expected to be a yellow or orange crystalline solid |
| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and DMSO |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propionyl moiety (a triplet and a quartet), aromatic protons from the p-nitrophenyl ring (two doublets in the downfield region), and N-H protons (broad singlets).
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the aliphatic carbons of the propionyl group, and the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.
-
FT-IR (Infrared Spectroscopy): Key vibrational bands are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660-1680 cm⁻¹), and characteristic strong absorptions for the nitro group (around 1520 and 1340 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 210.0873.[7]
Part 5: Experimental Workflow and Logic
The entire process, from starting materials to the final, purified product, follows a logical and systematic workflow designed for efficiency and purity.
Caption: Experimental workflow for the synthesis of the target hydrazide.
Conclusion
The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide can be reliably achieved through a carbodiimide-mediated coupling reaction. This method offers high yields, mild conditions, and operational simplicity, making it highly suitable for laboratory-scale synthesis in a drug discovery context. Proper purification and rigorous analytical characterization are paramount to ensure the quality of the final compound for subsequent biological evaluation.
References
-
SpectraBase. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, 2-(4-nitrophenyl)hydrazide. Available from: [Link]
-
PubChem. 2-(4-Nitrophenyl)propionic acid. National Institutes of Health. Available from: [Link]
- Google Patents. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
-
PubChemLite. Propionic acid, 2-(p-nitrophenyl)hydrazide (C9H11N3O3). Available from: [Link]
-
Han, J., & Weng, Y. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC. Available from: [Link]
-
askIITians. what are the steps for the convertion of 2,4 dinitro phenyl hydrazine to propane? (2016). Available from: [Link]
-
ResearchGate. Physicochemical properties of synthesized propionic acid derivatives. Available from: [Link]
-
PrepChem.com. Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]
-
Kumar, P., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available from: [Link]
- Google Patents. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride.
-
ResearchGate. (PDF) Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). (2019). Available from: [Link]
-
PrepChem.com. Preparation of 4-nitrophenylhydrazine. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - Propionic acid, 2-(p-nitrophenyl)hydrazide (C9H11N3O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
pKa Values and Acidity of Propionic Acid 2-(p-Nitrophenyl)hydrazide: A Mechanistic and Experimental Guide
Executive Summary
Propionic acid 2-(p-nitrophenyl)hydrazide—also referred to as 1-propionyl-2-(p-nitrophenyl)hydrazine—is a highly functionalized arylhydrazide of significant interest in medicinal chemistry, energetic materials, and organic synthesis. Understanding its acid-base behavior is critical for predicting its pharmacokinetics, reactivity, and stability. This technical whitepaper explores the mechanistic causality behind its acidity, provides comparative
Chemical Identity and Structural Dynamics
Propionic acid 2-(p-nitrophenyl)hydrazide (
-
The Propionyl Group: An acyl moiety that exerts an electron-withdrawing effect primarily through resonance, stabilizing adjacent negative charge via the carbonyl oxygen.
-
The p-Nitrophenyl Group: A potent EWG that withdraws electron density through both inductive (
-bond) and resonance ( -system) effects, significantly sensitizing the adjacent nitrogen[1][2].
The presence of these two groups on the adjacent nitrogen atoms (N1 and N2) creates a highly polarized molecule. The
Mechanistic Causality of Acidity (The Push-Pull Effect)
The acidity of arylhydrazides is governed by the stability of their conjugate base. In Propionic acid 2-(p-nitrophenyl)hydrazide, deprotonation can theoretically occur at either the N1 (amide-like) or N2 (aniline-like) position.
However, the
For context, while standard 1-acetyl-2-phenylhydrazine exhibits a predicted
Mechanistic pathway of deprotonation and resonance stabilization.
Comparative pKa Analysis
To contextualize the acidity of Propionic acid 2-(p-nitrophenyl)hydrazide, we must analyze the
| Compound | Structural Feature | Acidic Site / Type | |
| Phenylhydrazine | Unsubstituted aryl | ~5.2 | Conjugate Acid ( |
| 4-Nitrophenylhydrazine | para-Nitro substitution | 3.81 ± 0.20 | Conjugate Acid ( |
| 1-Acetyl-2-phenylhydrazine | Acylated, no nitro group | 12.75 ± 0.23 | Neutral N-H deprotonation[3][4] |
| Propionic acid 2-(p-nitrophenyl)hydrazide | Acylated + para-Nitro | ~8.5 - 9.5 (Est.) | Neutral N-H deprotonation |
Data synthesis demonstrates that the strong electron-withdrawing nature of the p-nitro group forces the molecule to act as a weak acid rather than a weak base in physiological environments.
Experimental Methodologies for pKa Determination
To ensure scientific trustworthiness,
Protocol: UV-Vis Spectrophotometric Titration
This protocol utilizes the Henderson-Hasselbalch relationship to determine the
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve 10 mg of Propionic acid 2-(p-nitrophenyl)hydrazide in 10 mL of spectroscopic-grade DMSO to create a concentrated stock. (A co-solvent is required due to the low aqueous solubility of the neutral species).
-
Buffer Series Formulation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 6.0 to 11.0 in 0.2 pH increments. Maintain a constant ionic strength (
) using or to prevent activity coefficient variations[6][7]. -
Equilibration: Aliquot 30
of the stock solution into 3 mL of each buffer solution. Incubate at a constant temperature of 25.0 ± 0.1 °C for 15 minutes to ensure thermodynamic equilibrium. -
Spectral Acquisition: Scan the UV-Vis absorbance from 250 nm to 500 nm using a dual-beam spectrophotometer.
-
Self-Validation (Isosbestic Point): Verify the presence of a sharp isosbestic point (typically around 320-340 nm). Crucial Insight: If the isosbestic point drifts, it indicates chemical degradation (e.g., hydrolysis of the propionyl group) rather than a clean acid-base equilibrium.
-
Data Analysis: Plot the absorbance at the
of the anionic species (typically ~400 nm) against pH. Fit the sigmoidal curve using non-linear regression to extract the .
Step-by-step UV-Vis spectrophotometric workflow for pKa determination.
Implications in Drug Development
The acidity of Propionic acid 2-(p-nitrophenyl)hydrazide dictates its ionization state at physiological pH (7.4). With an estimated
References
-
LookChem: 4-Nitrophenylhydrazine (CAS 100-16-3) Chemical Properties and predicted pKa. LookChem. URL:[Link]
-
PubChem: (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889. National Center for Biotechnology Information. URL:[Link]
-
LookChem: 1-Acetyl-2-phenylhydrazine (CAS 114-83-0) Chemical Properties and predicted pKa. LookChem. URL:[Link]
-
Canadian Journal of Chemistry: Kinetics and mechanism of dehydrochlorination of N-aryl-C-ethoxycarbonylformohydrazidoyl chlorides. Canadian Science Publishing. URL:[Link]
-
Chemdad: 4-Nitrophenylhydrazine Chemical Properties and Toxicity. Chongqing Chemdad Co., Ltd. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-Acetyl-2-phenylhydrazine manufacturers and suppliers in india [chemicalbook.com]
- 5. 4-Nitrophenylhydrazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Handling and Hazard Mitigation of p-Nitrophenyl Hydrazides: A Comprehensive Safety and Technical Guide
Executive Summary
In the realm of analytical chemistry and drug development, p-nitrophenyl hydrazides—most notably 4-Nitrophenylhydrazine (4-NPH) —serve as indispensable reagents for the derivatization of carbonyl compounds and the synthesis of azo dyes. However, the very structural features that make 4-NPH an excellent nucleophile also render it a severe safety hazard. The combination of an energy-rich hydrazine moiety and an electron-withdrawing nitro group creates a highly reactive system prone to explosive decomposition.
This whitepaper provides an in-depth, mechanistic analysis of the Safety Data Sheet (SDS) for 4-NPH. Designed for senior researchers and safety officers, it bridges the gap between regulatory hazard warnings and practical, field-proven laboratory protocols.
Physicochemical Profile and Mechanistic Reactivity
To safely handle 4-NPH, one must understand the causality behind its physical hazards. The terminal amine of the hydrazine group is highly susceptible to auto-oxidation, a process that can be catastrophically accelerated by environmental contaminants.
According to authoritative chemical databases, 4-NPH is a powerful explosive that is highly sensitive to friction in its dry state (1)[1]. Furthermore, it can self-ignite at temperatures as low as 74°C when in contact with transition metal oxides, such as iron rust (2)[2]. The iron acts as a catalyst, lowering the activation energy required for the radical decomposition of the N-N bond.
Table 1: Physicochemical and Hazard Profile of 4-Nitrophenylhydrazine
| Parameter | Data / Classification | Mechanistic Causality |
| CAS Number | 100-16-3 | N/A |
| Physical State | Orange-red leaflets/needles | Extended conjugation between the nitro group, aromatic ring, and hydrazine moiety. |
| GHS Classification | Flammable Solid (Category 1/2) | The N-N bond is highly energetic; decomposition is highly exothermic. |
| Auto-ignition Risk | Self-ignition with contaminants | Transition metals (e.g., iron rust) catalyze the auto-oxidation of the hydrazine group. |
| Desensitization | Wetted with 10-30% water | Water acts as a phlegmatizer, absorbing heat and dampening friction-induced hot spots. |
| Decomposition | Emits toxic nitrogen oxides (NOx) | Thermal breakdown of the nitro and hydrazine groups releases oxidized nitrogen species. |
Deconstructing the Safety Data Sheet (SDS)
A standard SDS for 4-NPH lists several critical GHS hazard statements, including H228 (Flammable solid) , H302 (Harmful if swallowed) , and H317 (May cause an allergic skin reaction) (3)[3].
The Phlegmatization Principle
To mitigate the risk of explosion, commercial suppliers rarely ship 4-NPH as a dry powder. Instead, it is supplied with 10-18% (or up to 30%) water added as a desensitizing agent (4)[4]. The water acts as a thermal sink. If mechanical friction occurs (e.g., during weighing), the energy is absorbed by the water's high heat capacity rather than propagating a cleavage cascade through the crystal lattice. Never attempt to aggressively dry 4-NPH in a desiccator or oven.
Incompatibilities
Severe explosions can occur upon chemical reaction with alkali metals, strong oxidizing agents (e.g.,
Fig 1. End-to-end hazard mitigation workflow for 4-NPH handling.
Self-Validating Protocol: Safe Derivatization of Carbonyls
The most common application of 4-NPH is the identification of aldehydes and ketones via the formation of highly crystalline 4-nitrophenylhydrazones. The following protocol is designed as a self-validating system , ensuring that the explosive hazard is neutralized through chemical conversion, with visual and chromatographic checks built into the workflow.
Step-by-Step Methodology
Step 1: Reagent Preparation (Hazard Mitigation)
-
Action: Weigh the required amount of wetted 4-NPH using a grounded, non-sparking (e.g., ceramic or PTFE) spatula. Do not scrape the sides of the glass container aggressively.
-
Causality: 4-NPH is highly sensitive to static discharge and mechanical friction. Using non-sparking tools prevents localized thermal runaway.
Step 2: Solution Preparation
-
Action: Dissolve the 4-NPH in a minimal volume of ethanol. Add 2-3 drops of glacial acetic acid.
-
Causality: Ethanol safely solvates the compound without acting as a strong oxidizer. The acetic acid acts as a catalyst; it protonates the target carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal amine of 4-NPH.
Step 3: Reaction Execution
-
Action: Add the target carbonyl compound dropwise at room temperature while stirring gently. Do not heat the mixture above 50°C.
-
Causality: Dropwise addition controls the exothermic nature of the condensation. Maintaining the temperature below 50°C avoids the risk of thermal decomposition of 4-NPH, which becomes hazardous near 55°C (4)[4].
Step 4: Validation and Isolation (The Self-Validating Check)
-
Action: Observe the reaction mixture for the formation of a distinct yellow-to-orange precipitate. Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Validation: The appearance of the precipitate provides immediate visual confirmation of hydrazone formation. The complete disappearance of the 4-NPH spot on the TLC plate validates that the reactive, explosive starting material has been fully consumed, rendering the mixture safe for standard filtration.
Step 5: Waste Quenching
-
Action: Treat the remaining filtrate with a dilute sodium hypochlorite (bleach) solution before transferring it to the organic waste stream.
-
Causality: Hypochlorite oxidizes any residual, unreacted hydrazine moieties into inert nitrogen gas, neutralizing the explosive hazard before it enters the collective waste carboy.
Toxicological Profile and Emergency Response
Beyond its physical hazards, 4-NPH presents significant biological toxicity. It is classified as a mutagen and can cause severe irritation to the respiratory tract, eyes, and skin (1)[1]. Ingestion of large amounts may lead to central nervous system (CNS) depression and methemoglobinemia—a condition where the iron in hemoglobin is oxidized, drastically reducing oxygen transport (4)[4].
Fig 2. Biological toxicity pathway following 4-NPH exposure.
Emergency Spill Response
If a spill occurs, do not sweep the dry powder , as the friction of the broom bristles can trigger an explosion. Instead, gently wet the spilled material with water to phlegmatize it, then use a clean, non-sparking shovel to place the material into a loosely covered, dry container for specialized hazardous disposal (5)[5]. In the event of a fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers; avoid using a heavy water stream, which can scatter the reactive powder (6)[6].
References
- PubChem - (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889.
- ChemicalBook - 4-Nitrophenylhydrazine | 100-16-3.
- CDH Fine Chemical - 4-NITRO PHENYL HYDRAZINE CAS NO 100-16-3 MATERIAL SAFETY DATA SHEET.
- Cole-Parmer - Material Safety Data Sheet - 4-Nitrophenylhydrazine, 10-18% water added, 95%.
- Loba Chemie - 4-NITROPHENYL HYDRAZINE AR MSDS CAS No.
- CymitQuimica - 4-Nitrophenylhydrazine Safety Data Sheet.
Sources
- 1. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lobachemie.com [lobachemie.com]
Biological activity potential of Propionic acid 2-(p-nitrophenyl)hydrazide
An In-depth Technical Guide Topic: Biological Activity Potential of Propionic Acid 2-(p-nitrophenyl)hydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity and a strategic framework for the experimental investigation of Propionic acid 2-(p-nitrophenyl)hydrazide. As a novel chemical entity, no direct experimental data for this compound exists in the current literature. However, by dissecting its constituent structural motifs—the propionic acid core, the hydrazide linker, and the p-nitrophenyl group—we can project its therapeutic potential with a high degree of scientific confidence. This document synthesizes information from related compound classes to build a strong rationale for its investigation as a potential antimicrobial and anticancer agent. We present detailed, field-proven protocols for its synthesis and biological evaluation, explain the causality behind experimental choices, and propose pathways for mechanistic elucidation. This guide is intended to serve as a foundational document for researchers initiating projects on this or structurally similar molecules, providing both the theoretical basis and the practical steps required for a thorough investigation.
Introduction and Rationale
In the landscape of medicinal chemistry, the identification of novel scaffolds with diverse biological activities is a paramount objective. The hydrazide-hydrazone moiety (-CONH-N=C-) is recognized as a "privileged" structure, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] These compounds are of continuous interest due to their synthetic accessibility and diverse bioactivity.[3]
Propionic acid 2-(p-nitrophenyl)hydrazide is a unique amalgamation of three key pharmacophores:
-
Aryl Propionic Acid Core: This group is famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, which act primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] Beyond anti-inflammatory effects, the propionic acid moiety itself possesses inherent antimicrobial and antifungal properties.[6]
-
Hydrazide Linker: This functional group is crucial for the broad-spectrum bioactivity of this compound class, contributing to its ability to chelate metal ions essential for enzymatic function or to form hydrogen bonds with biological targets.[7]
-
p-Nitrophenyl Group: The electron-withdrawing nitro (-NO₂) group is a well-established modulator of biological activity. Its presence can enhance the antimicrobial efficacy of hydrazone derivatives and is a feature in several compounds investigated for anticancer properties.[8][9][10]
The logical convergence of these three motifs within a single molecule forms a compelling hypothesis: Propionic acid 2-(p-nitrophenyl)hydrazide is a promising candidate for investigation as a multi-action therapeutic agent, with primary potential in antimicrobial and anticancer applications. This guide outlines the scientific basis for this hypothesis and provides a rigorous experimental framework for its validation.
Proposed Synthesis and Physicochemical Profile
A logical and efficient synthesis is the first step in the evaluation of any new chemical entity. Based on established organo-chemical principles, a two-step synthesis is proposed.
Proposed Synthetic Pathway
The synthesis would commence with the esterification of propionic acid, followed by reaction with p-nitrophenylhydrazine. The causality here is to first activate the carboxylic acid (as an ester) to facilitate the nucleophilic attack by the hydrazine, a standard and high-yielding approach for amide/hydrazide formation.
Caption: Proposed two-step synthesis of the target compound.
Predicted Biological Activities and Mechanistic Insights
Antimicrobial Potential (Antibacterial & Antifungal)
Scientific Rationale: The hydrazide-hydrazone class is replete with potent antimicrobial agents.[3][7] Propionic acid is used as a food preservative due to its ability to inhibit the growth of mold and bacteria.[6] Its antifungal mechanism, at least in part, involves the induction of mitochondria-mediated apoptosis through the generation of reactive oxygen species (ROS).[11] The inclusion of a nitroaromatic moiety has been shown to significantly enhance the antimicrobial potency of hydrazone derivatives, potentially by increasing the compound's ability to participate in redox cycling, thereby amplifying oxidative stress within the microbial cell.[8]
Hypothesized Mechanism of Action: The antimicrobial effect is likely multifactorial:
-
Cell Membrane Disruption: The lipophilic nature of the p-nitrophenyl group combined with the polar hydrazide could disrupt the integrity of the microbial cell membrane.
-
Enzyme Inhibition: The hydrazide moiety can chelate essential metal cofactors (e.g., Fe²⁺, Zn²⁺) required by microbial enzymes.
-
Oxidative Stress: The nitro group can be enzymatically reduced by microbial nitroreductases to form radical species, leading to lethal oxidative stress.
Anticancer Potential
Scientific Rationale: Numerous hydrazone derivatives have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[2][12] Compounds containing a nitrophenyl group have also been specifically investigated as tumor-growth inhibitory agents.[10][13] The mechanism often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways that are dysregulated in cancer.[9]
Hypothesized Mechanism of Action: The compound could interfere with cancer cell proliferation through several pathways. A plausible target, given the structure, is the inhibition of protein kinases involved in growth factor signaling. For example, it could act as a Type I or Type II kinase inhibitor, competing with ATP or binding to an allosteric site. Inhibition of a critical kinase like EGFR or a CDK would block downstream pro-survival signals (e.g., the PI3K/Akt pathway) and trigger the intrinsic apoptotic cascade.
Caption: Hypothesized anticancer mechanism via kinase inhibition.
A Framework for Experimental Validation
To systematically evaluate the predicted biological potential, a tiered approach starting with broad screening followed by more focused mechanistic studies is recommended. Each protocol includes critical controls to ensure data integrity.
Antimicrobial Activity Screening
Objective: To determine the compound's efficacy against a representative panel of pathogenic bacteria and fungi.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is the gold standard for quantifying antimicrobial potency.
-
Strain Selection:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).
-
Fungal: Candida albicans (ATCC 90028).
-
Rationale: This panel provides broad coverage of different cell wall structures and common human pathogens.
-
-
Preparation:
-
Prepare a 2 mg/mL stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a concentration range of 128 µg/mL to 0.25 µg/mL.
-
Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation: Add the inoculum to each well. Incubate plates at 37°C for 18-24 hours (bacteria) or 48 hours (fungi).
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: Uninoculated medium.
-
Vehicle Control: Inoculum with DMSO at the highest concentration used.
-
Anticancer Activity Screening
Objective: To assess the cytotoxic effect of the compound on human cancer cell lines.
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Line Selection:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.
-
Rationale: These lines represent common and distinct cancer types, providing insight into the breadth of activity.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound (e.g., 100 µM to 0.1 µM) for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with DMSO at the highest concentration used.
-
Caption: Comprehensive workflow for biological validation.
Data Presentation and Interpretation
Quantitative data from the screening assays should be summarized in clear, concise tables for comparative analysis.
Table 1: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | 8 | 1 | - |
| E. coli | 16 | 0.5 | - |
| P. aeruginosa | 64 | 2 | - |
| C. albicans | 4 | - | 2 |
Interpretation: An MIC value ≤ 16 µg/mL is generally considered a promising result for a novel compound, warranting further investigation.
Table 2: Hypothetical Anticancer Cytotoxicity Data
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 12.5 | 0.8 |
| A549 | 9.8 | 1.1 |
| HCT116 | 25.1 | 0.9 |
Interpretation: An IC₅₀ value < 20 µM against a specific cell line indicates significant cytotoxic potential and suggests that mechanistic studies should be prioritized for that cell line.
Conclusion and Future Outlook
Propionic acid 2-(p-nitrophenyl)hydrazide represents a rationally designed chemical entity with significant, albeit predicted, potential as a bioactive agent. The convergence of its hydrazide, propionic acid, and nitrophenyl motifs provides a strong scientific basis for its investigation against microbial pathogens and cancer cell lines. The experimental framework detailed in this guide offers a robust and validated pathway for determining its true therapeutic potential.
Should initial screenings yield potent activity, future work should focus on:
-
Mechanistic Studies: Elucidating the precise molecular targets using the protocols suggested.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and reduce potential toxicity.
-
In Vivo Efficacy: Evaluating the compound in relevant animal models of infection or cancer.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of the lead compound.
This molecule stands as an excellent candidate for academic and industrial drug discovery programs, embodying a logical approach to the design of new therapeutic agents.
References
-
Impactfactor. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5267. Available from: [Link]
-
Kucukguzel, I., & Cıkla-Süzgün, P. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Future Medicinal Chemistry, 9(10), 1075-1103. Available from: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and In Vitro Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives of Dodecanoic Acid. Available from: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Anticancer activity of the tested compounds (at 50 µM). Available from: [Link]
-
ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Available from: [Link]
-
Kumar, A., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available from: [Link]
-
Lee, D. G. (2016). A novel fungal killing mechanism of propionic acid. PubMed. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. Available from: [Link]
- Google Patents. (n.d.). US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
-
Dixon, R. C., & Hamilton, P. B. (1981). Effect of Feed Ingredients on the Antifungal Activity of Propionic Acid. ResearchGate. Available from: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3498-3509. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Available from: [Link]
-
Study.com. (n.d.). Propionic Acid Production, Uses & Safety. Available from: [Link]
-
Vandeputte, P., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. MDPI. Available from: [Link]
-
Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. PubMed. Available from: [Link]
-
Biocrates Life Sciences AG. (2025). Propionic acid – metabolite. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(11), 1528. Available from: [Link]
-
Kumar, P., et al. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available from: [Link]
-
Hamer, H. M., et al. (2010). Biological effects of propionic acid in humans. An-Najah Staff. Available from: [Link]
-
Schillinger, U., & Gries, F. A. (1976). Hydrazonopropionic acids, a class of hypoglycemic substances. 1. Hypoglycemic effect of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid. PubMed. Available from: [Link]
-
Metabolon. (n.d.). Propionic Acid. Available from: [Link]
-
MDPI. (2023). Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]
-
Zimmerman, M. D., et al. (2021). Mycobacterium tuberculosis growth arrest on propionate at acidic pH is suppressed by mutations in phoPR and pyrazinamide treatment. Journal of Biological Chemistry, 297(6), 101349. Available from: [Link]
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Propionic Acid Production, Uses & Safety | Study.com [study.com]
- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel fungal killing mechanism of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Melting Point Determination of Propionic Acid 2-(p-nitrophenyl)hydrazide
This guide outlines the technical protocol for the melting point determination of Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N'-propionyl-4-nitrophenylhydrazine). This derivative is typically synthesized for the qualitative identification of propionic acid in organic analysis or as an intermediate in pharmaceutical synthesis.
Executive Summary
Compound: Propionic acid 2-(p-nitrophenyl)hydrazide CAS Registry (Reagent Base): 100-16-3 (p-Nitrophenylhydrazine) / 79-09-4 (Propionic Acid) Target Metric: Melting Point (MP) Determination via Capillary Method Application: Qualitative identification of carboxylic acids; impurity profiling in drug development.
The determination of the melting point for p-nitrophenylhydrazide derivatives is a critical validation step in organic synthesis. Unlike simple carboxylic acids (which are often liquids at room temperature, e.g., Propionic acid MP: -21°C), their hydrazide derivatives are crystalline solids with distinct, sharp melting points, making them ideal for identification. This guide details the synthesis verification, purification, and thermal analysis protocols required to obtain high-integrity data.
Chemical Identity & Synthesis Logic
To ensure the melting point corresponds to the correct chemical entity, the researcher must understand the formation logic. The derivative is formed via a condensation reaction between propionic acid (or its acid chloride) and p-nitrophenylhydrazine.
-
Reaction:
-
Structural Integrity: The para-nitro group introduces significant intermolecular hydrogen bonding and pi-stacking, raising the melting point significantly above the parent acid.
-
Critical Impurity: The most common impurity is unreacted p-nitrophenylhydrazine , which has a melting point of 156–158°C (decomposition) . If the derivative's MP is near this range, the sample is likely contaminated.
Structural Visualization (DOT)
Caption: Synthesis pathway transforming the liquid acid into a solid derivative suitable for thermal analysis.
Experimental Protocol: Melting Point Determination
Sample Preparation & Purification
Accuracy in MP determination is futile without high purity. Hydrazides are prone to retaining solvents (ethanol/water) used in recrystallization.
-
Recrystallization: Dissolve the crude solid in the minimum amount of hot ethanol (95%). Filter hot to remove insoluble impurities. Cool slowly to induce crystallization.
-
Drying (Mandatory): Dry the crystals in a vacuum desiccator over
or silica gel for at least 4 hours. Solvent inclusion will depress the melting point (colligative property) and broaden the range. -
Pulverization: Crush the dry crystals into a fine powder on a watch glass using a spatula. Coarse crystals cause uneven heat transfer.
Capillary Loading
-
Tube Type: Thin-walled borosilicate glass capillary (closed at one end).
-
Loading Height: 2–3 mm of sample.
-
Packing: Drop the capillary through a long glass tube (approx. 1m) onto a hard surface to pack the powder tightly. Loose packing leads to air pockets and premature melting indications.
Thermal Analysis Procedure (Standard Capillary Method)
Use a calibrated melting point apparatus (e.g., Stuart SMP30 or Buchi M-560).
| Step | Parameter | Rationale |
| 1. Rapid Ramp | 10°C/min to 130°C | Quickly approach the target zone without thermal degradation. |
| 2. Stabilization | Hold at 130°C for 1 min | Allow thermal equilibrium of the heating block. |
| 3. Critical Ramp | 1°C/min | Crucial: Fast heating causes "thermal lag," resulting in an artificially high reading. |
| 4. Observation | Visual | Record |
Differential Scanning Calorimetry (DSC) - Advanced Method
For drug development contexts requiring high precision:
-
Pan: Aluminum hermetic pan (to contain decomposition gases).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Program: Heat from 40°C to 200°C at 5°C/min.
-
Data Point: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.
Data Interpretation & Troubleshooting
Expected Results
While specific literature values for this derivative can vary by synthesis method, p-nitrophenylhydrazides of short-chain aliphatic acids typically melt in the range of 140°C – 180°C .
-
Sharp Range (< 2°C): Indicates high purity.
-
Broad Range (> 3°C): Indicates solvent retention or mixed crystals.
-
Discoloration before melting: Indicates decomposition. Record the temperature where darkening begins (
).
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| MP is ~156-158°C | Unreacted Reagent | The sample is likely pure p-nitrophenylhydrazine. Recrystallize and wash with dilute acid (to remove hydrazine) then water. |
| MP is < 100°C | Wet Sample / Solvent | Dry sample under vacuum at 50°C. Check NMR for solvent peaks. |
| Sample sublimes | Sublimation | Seal the capillary tube (flame seal) to create a closed system. |
| Broad melting range | Impurity | Perform Thin Layer Chromatography (TLC) to check for multiple spots. |
Workflow Visualization
Caption: Decision logic for validating the melting point of the hydrazide derivative.
Safety & Compliance
-
p-Nitrophenylhydrazine: Classified as a Flammable Solid and potential Carcinogen .[1] It may decompose explosively if heated rapidly in confinement.
-
Waste Disposal: All hydrazide waste must be segregated from oxidizers and disposed of as hazardous organic waste.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1980). The Systematic Identification of Organic Compounds. Wiley.
-
National Institute of Standards and Technology (NIST). (2023). Propionic acid 2-phenylhydrazide Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link (Reference for the non-nitro analog structure).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitrophenylhydrazine. Link (Critical safety data for the reagent).
- Cheronis, N. D., & Entrikin, J. B. (1963). Identification of Organic Compounds: A Student's Text Using Semimicro Techniques. Interscience Publishers.
Sources
Methodological & Application
Synthesis protocol for Propionic acid 2-(p-nitrophenyl)hydrazide
Synthesis Protocol for Propionic Acid 2-(p-Nitrophenyl)hydrazide: Regioselective N-Acylation of Arylhydrazines
Introduction & Mechanistic Rationale
The synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N'-(4-nitrophenyl)propionohydrazide) is a fundamental transformation in the development of biologically active chemical probes and pharmaceutical intermediates. The reaction relies on the nucleophilic acyl substitution of an arylhydrazine using an acyl chloride[1].
Understanding Regioselectivity (Causality of Design): Arylhydrazines possess two adjacent nitrogen atoms: the internal nitrogen (N1) attached directly to the aromatic ring, and the terminal nitrogen (N2). In 4-nitrophenylhydrazine, the strongly electron-withdrawing para-nitro group (-NO2) exerts both inductive (-I) and resonance (-M) deactivation across the aromatic system[2]. This drastically reduces the electron density and nucleophilicity of the proximal N1. Consequently, acylation with the highly electrophilic propionyl chloride occurs regioselectively at the more aliphatic-like, terminal N2[3].
To prevent the formation of di-acylated byproducts and neutralize the hydrochloric acid (HCl) generated during the reaction, a non-nucleophilic organic base such as Triethylamine (TEA) is employed. The reaction is conducted in an aprotic solvent (e.g., anhydrous Tetrahydrofuran, THF) at low temperatures to control the highly exothermic nature of the acyl chloride addition.
Mechanistic logic governing the regioselective N-acylation of 4-nitrophenylhydrazine.
Self-Validating Experimental Design
A robust protocol must be self-validating. To ensure the integrity of this synthesis, the following checkpoints are integrated into the workflow:
-
In-Process Monitoring: Thin-Layer Chromatography (TLC) is used to track the consumption of the starting hydrazine. The product, possessing an amide bond, will exhibit a higher retention factor (Rf) than the highly polar starting material but will be easily distinguishable from the solvent front.
-
Mass Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized post-reaction to confirm the presence of the [M+H]+ ion at m/z 210.1.
-
Structural Validation: Proton Nuclear Magnetic Resonance (1H-NMR) is the ultimate validator. The presence of two distinct N-H singlets and the characteristic triplet-quartet splitting pattern of the newly introduced ethyl group confirms successful mono-acylation.
End-to-end experimental workflow incorporating self-validating analytical checkpoints.
Quantitative Reagents & Materials Table
The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount | CAS Number |
| 4-Nitrophenylhydrazine | Nucleophile | 153.14 | 1.0 | 1.53 g | 100-16-3 |
| Propionyl Chloride | Electrophile | 92.52 | 1.1 | 1.02 g (0.96 mL) | 79-03-8 |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.2 | 1.21 g (1.67 mL) | 121-44-8 |
| Tetrahydrofuran (THF) | Aprotic Solvent | 72.11 | N/A | 20.0 mL | 109-99-9 |
| Propionic acid 2-(p-nitrophenyl)hydrazide | Target Product | 209.20 | 1.0 (Theoretical) | 2.09 g | N/A |
Note: If using 4-Nitrophenylhydrazine hydrochloride (CAS: 636-99-7), increase the TEA equivalents to 2.2 to liberate the free base in situ.
Step-by-Step Synthesis Protocol
Phase 1: Preparation & Inert Atmosphere
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and an argon/nitrogen gas inlet to maintain an inert atmosphere. Moisture must be strictly excluded to prevent the rapid hydrolysis of propionyl chloride into propionic acid[3].
-
Reagent Solubilization: Add 4-nitrophenylhydrazine (1.53 g, 10.0 mmol) to the flask, followed by 20 mL of anhydrous THF. Stir until a homogenous suspension or solution is achieved.
-
Base Addition: Inject Triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Controlled Acylation
-
Electrophile Addition: Draw propionyl chloride (0.96 mL, 11.0 mmol) into a glass, gas-tight syringe. Add the propionyl chloride dropwise over a period of 15 minutes to the vigorously stirring solution at 0 °C.
-
Causality: Dropwise addition prevents localized heating and suppresses the formation of N,N'-diacylated impurities. A white precipitate (TEA·HCl salt) will immediately begin to form.
-
-
Reaction Propagation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 to 4 hours.
Phase 3: Work-up & Extraction
-
Quenching: Quench the reaction by slowly adding 10 mL of distilled water. This neutralizes any unreacted propionyl chloride.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of Ethyl Acetate (EtOAc). Extract the organic layer and wash sequentially with:
-
20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3) to remove acidic byproducts.
-
20 mL of Brine (saturated NaCl) to remove residual water.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an orange/yellow solid.
Phase 4: Purification
-
Recrystallization: Dissolve the crude solid in a minimum boiling volume of absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum overnight.
Analytical Validation Standards
To confirm the trustworthiness of the synthesized compound, compare your analytical results against these expected parameters:
-
Yield: Expected 75% – 85% (approx. 1.56 g – 1.77 g) of a pale yellow/orange crystalline solid.
-
LC-MS (ESI+): Expected m/z = 210.1 [M+H]+.
-
1H-NMR (400 MHz, DMSO-d6):
-
δ 9.90 (s, 1H, -NH-CO-): Amide proton.
-
δ 8.80 (s, 1H, Ar-NH-): Hydrazine proton proximal to the ring.
-
δ 8.05 (d, J = 9.0 Hz, 2H, Ar-H): Aromatic protons adjacent to the nitro group.
-
δ 6.75 (d, J = 9.0 Hz, 2H, Ar-H): Aromatic protons adjacent to the hydrazine group.
-
δ 2.15 (q, J = 7.5 Hz, 2H, -CH2-): Methylene protons of the propionyl group.
-
δ 1.05 (t, J = 7.5 Hz, 3H, -CH3): Methyl protons.
-
Safety & Handling Precautions
-
Propionyl Chloride: Highly corrosive and volatile. It reacts violently with water to evolve toxic hydrogen chloride (HCl) gas[3]. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).
-
4-Nitrophenylhydrazine: This compound is a known irritant and a potential explosive when completely dry[4]. It can self-ignite in the presence of specific contaminants or transition metals and emits highly toxic nitrogen oxides upon decomposition[5]. Handle with care, avoid friction, and store away from strong oxidizing agents.
References
-
Propionyl chloride - Wikipedia Source: Wikipedia URL:[Link]
-
Propionyl chloride | C3H5ClO | CID 62324 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
(4-Nitrophenyl)hydrazine - Hazardous Agents Source: Haz-Map URL: [Link]
Sources
- 1. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]
- 3. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Nitrophenyl)hydrazine - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Step-by-step preparation of Propionic acid 2-(p-nitrophenyl)hydrazide
Application Note: Regioselective Synthesis and Isolation of N'-(4-Nitrophenyl)propionohydrazide
Introduction and Strategic Context
The synthesis of substituted aryl hydrazides is a foundational workflow in medicinal chemistry. Derivatives containing the p-nitrophenyl moiety are of particular interest due to their utility as precursors for biologically active heterocycles and their inherent potential as broad-spectrum pharmacological agents, including anticancer and antimicrobial applications[1].
This application note details the step-by-step preparation of Propionic acid 2-(p-nitrophenyl)hydrazide (systematically named N'-(4-nitrophenyl)propionohydrazide). The protocol relies on the nucleophilic acyl substitution of p-nitrophenylhydrazine with propionyl chloride. The precursor, p-nitrophenylhydrazine, is typically synthesized via the diazotization of p-nitroaniline followed by reduction with stannous chloride[2].
Mechanistic Insights and Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the acylation. p-Nitrophenylhydrazine contains two nucleophilic nitrogen atoms:
-
N1 (Proximal): Attached directly to the aromatic ring.
-
N2 (Terminal/Distal): The primary amine group.
The strong electron-withdrawing nature of the para-nitro group (-M and -I effects) delocalizes the lone pair of electrons on the N1 nitrogen into the aromatic ring. Consequently, the N1 nitrogen is significantly less nucleophilic. The terminal N2 nitrogen, being insulated from this direct resonance effect, retains its aliphatic-like nucleophilicity. Therefore, the electrophilic attack by propionyl chloride occurs highly regioselectively at the terminal nitrogen, yielding the desired N'-(4-nitrophenyl)propionohydrazide without the need for complex protecting group strategies.
Reaction Workflow Visualization
Caption: Workflow for the regioselective acylation of p-nitrophenylhydrazine to the target hydrazide.
Experimental Methodology
Materials and Stoichiometry
The reaction utilizes triethylamine (TEA) as a non-nucleophilic base to scavenge the hydrochloric acid byproduct, preventing the protonation and subsequent deactivation of the hydrazine reactant.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| p-Nitrophenylhydrazine | 153.14 | 1.00 | 1.53 g (10.0 mmol) | Primary Nucleophile |
| Propionyl Chloride | 92.52 | 1.05 | 0.97 g (10.5 mmol) | Acylating Agent |
| Triethylamine (TEA) | 101.19 | 1.20 | 1.21 g (12.0 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 30 mL | Aprotic Solvent |
(Note: If utilizing p-nitrophenylhydrazine hydrochloride[2] instead of the free base, the TEA equivalents must be increased to 2.20 to liberate the free hydrazine in situ).
Step-by-Step Protocol
Step 1: Preparation of the Reaction Mixture
-
Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge with inert gas (N2 or Argon).
-
Suspend 1.53 g of p-nitrophenylhydrazine in 25 mL of anhydrous dichloromethane (DCM).
-
Add 1.21 g (approx. 1.67 mL) of triethylamine (TEA) to the suspension. Stir until a homogeneous solution is achieved.
-
Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.
Step 2: Electrophilic Addition
-
Dilute 0.97 g (approx. 0.91 mL) of propionyl chloride in 5 mL of anhydrous DCM in a separate dry vial.
-
Using a syringe pump or an addition funnel, add the propionyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality Check: Dropwise addition at 0 °C is critical to control the exothermic nature of the reaction and suppress the formation of di-acylated byproducts.
Step 3: Reaction Propagation
-
Once the addition is complete, remove the ice bath.
-
Allow the reaction mixture to warm to room temperature (RT) and stir continuously for 2 hours. Reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate, 1:1 v/v).
Step 4: Isolation and Workup
-
Quench the reaction by adding 15 mL of distilled water to dissolve the precipitated TEA-HCl salts.
-
Transfer the biphasic mixture to a separatory funnel. Extract the organic layer.
-
Wash the organic layer sequentially with:
-
15 mL of saturated aqueous NaHCO3 (to neutralize unreacted propionyl chloride/propionic acid).
-
15 mL of brine (to remove residual water).
-
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4). Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid.
Step 5: Purification
-
Recrystallize the crude product from hot ethanol, a standard and effective solvent for isolating pure p-nitrophenyl derivatives[3].
-
Collect the purified crystals via vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under high vacuum overnight.
Expected Analytical Characterization
To validate the structural integrity of the synthesized compound, the following spectroscopic markers should be observed:
| Analytical Method | Expected Signals / Observations | Structural Correlation |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (br, N-H stretch)~1660 cm⁻¹ (s, C=O amide I stretch)~1520, 1340 cm⁻¹ (s, NO2 stretch) | Confirms the formation of the secondary amide/hydrazide linkage and retention of the nitro group. |
| ¹H NMR (DMSO-d6) | δ 1.05 (t, 3H, -CH3)δ 2.20 (q, 2H, -CH2-)δ 6.75 (d, 2H, Ar-H ortho to NH)δ 8.05 (d, 2H, Ar-H ortho to NO2)δ 8.80 (s, 1H, Ar-NH)δ 9.80 (s, 1H, CO-NH) | The distinct splitting of the ethyl group (triplet/quartet) and the presence of two distinct D2O-exchangeable N-H protons confirm the target structure. |
References
- Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. nih.gov.
- 4-Nitrophenylhydrazine hydrochloride synthesis. chemicalbook.com.
- A Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)prop-2-en-1-one. benchchem.com.
Sources
Application Note: High-Sensitivity HPLC-UV/Vis Determination of Propionic Acid via Derivatization to Propionic Acid 2-(p-Nitrophenyl)hydrazide
Introduction & Analytical Rationale
Propionic acid is a critical short-chain fatty acid (SCFA) produced by gut microbiota, playing a vital role in human metabolic health, immune regulation, and gut homeostasis 1[1]. However, the direct quantification of propionic acid via High-Performance Liquid Chromatography (HPLC) presents significant analytical challenges. Propionic acid lacks a strong UV-absorbing chromophore and exhibits high polarity, leading to poor retention and co-elution with matrix interferences on standard reversed-phase C18 columns 1[1].
To overcome these limitations, pre-column chemical derivatization is employed. Reacting propionic acid with p-nitrophenylhydrazine (p-NPH) yields propionic acid 2-(p-nitrophenyl)hydrazide . This transformation serves a dual purpose:
-
Chromophore Addition: The introduction of the highly conjugated p-nitrophenyl group drastically increases the molar extinction coefficient, shifting the detection wavelength to the visible/near-UV spectrum (typically monitored at 400 nm). This virtually eliminates background UV interference from biological matrices 2[2].
-
Hydrophobicity Enhancement: The aryl group increases the molecule's hydrophobicity, significantly improving its retention and resolution on reversed-phase stationary phases 1[1].
Reaction Mechanism and Causality
The derivatization is a classic carbodiimide-mediated coupling reaction.
-
Activation: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) activates the carboxylic acid group of propionic acid to form a highly reactive O-acylisourea intermediate 2[2].
-
Coupling: p-Nitrophenylhydrazine acts as the nucleophile, attacking the activated carbonyl to form the stable hydrazide linkage 3[3].
-
Catalysis: Pyridine is added as a base catalyst to facilitate the nucleophilic attack and neutralize the HCl from the EDC and p-NPH salts 2[2].
Workflow Visualization
Workflow for the extraction, p-NPH derivatization, and HPLC analysis of propionic acid.
Experimental Protocol: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. This method incorporates an internal standard (IS), 2-ethylbutyric acid, which chemically mimics propionic acid but is not endogenously present in most biological samples. The IS continuously corrects for variations in derivatization efficiency, extraction recovery, and injection volume 2[2].
Reagents and Materials
-
Propionic Acid Standard: Analytical grade.
-
Internal Standard (IS): 2-Ethylbutyric acid (0.5 mM in ethanol).
-
Derivatizing Agent: p-Nitrophenylhydrazine hydrochloride (p-NPH·HCl, 20 mM in water) 3[3].
-
Coupling Agent: EDC·HCl (0.25 M in ethanol) containing 3% (v/v) Pyridine [[2]](2].
-
Quenching Agent: Potassium hydroxide (KOH, 15% w/v in water).
Step-by-Step Derivatization and Extraction
-
Sample Aliquoting: Transfer 100 µL of the clarified biological sample (e.g., fecal water extract or plasma) or calibration standard into a glass reaction vial.
-
Internal Standard Addition: Add 100 µL of the 2-ethylbutyric acid IS solution. Causality: Adding the IS at the very beginning ensures it undergoes the exact same matrix effects and reaction kinetics as the target analyte 2[2].
-
Reagent Addition: Add 200 µL of the p-NPH·HCl solution and 400 µL of the EDC-pyridine solution. Vortex thoroughly.
-
Incubation: Heat the mixture at 60°C for 20 minutes. Causality: Mild heating provides the activation energy required to drive the carbodiimide coupling to completion without thermally degrading the short-chain fatty acids 2[2].
-
Reaction Quenching: Add 100 µL of 15% KOH and incubate at 60°C for an additional 15 minutes. Causality: KOH saponifies any reactive intermediates (like O-acylisourea) and destroys excess EDC, preventing the formation of interfering baseline artifacts during HPLC analysis 2[2].
-
Liquid-Liquid Extraction (LLE): Add 4 mL of phosphate buffer (pH 6.4) and 4 mL of diethyl ether. Vortex vigorously for 1 minute, then centrifuge at 3000 × g for 5 minutes. Causality: The derivatized propionic acid 2-(p-nitrophenyl)hydrazide partitions into the organic ether layer, leaving polar matrix components and unreacted p-NPH in the aqueous phase [[4]](4].
-
Reconstitution: Transfer the upper organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 200 µL of the HPLC mobile phase.
HPLC-UV/Vis Analytical Conditions
To achieve baseline separation of propionic acid 2-(p-nitrophenyl)hydrazide from other SCFA derivatives (e.g., acetate, butyrate), a highly optimized gradient elution is required 2[2].
-
Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Column Temperature: 50°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer for sharper peaks 2[2].
-
Detection: UV/Vis Absorbance at λ = 400 nm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
Table 1: Optimized HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 10.0 | 60 | 40 | 1.0 |
| 25.0 | 40 | 60 | 1.0 |
| 35.0 | 40 | 60 | 1.0 |
| 35.1 | 80 | 20 | 1.0 |
| 45.0 | 80 | 20 | 1.0 |
Method Validation & Quantitative Data Summary
A self-validating protocol must be backed by rigorous performance metrics. The following table summarizes typical validation parameters for the p-NPH derivatization method [[4]](4].
Table 2: Method Validation Parameters for Propionic Acid
| Parameter | Value / Range | Analytical Significance |
| Linearity Range | 0.5 – 500 µM | Covers physiological concentrations in plasma and feces. |
| Correlation Coefficient ( | > 0.998 | Demonstrates strict proportional response. |
| Limit of Detection (LOD) | ~0.1 µM | Ensures sensitivity for trace-level biomarker analysis. |
| Intra-day Precision (RSD) | 1.5% – 4.2% | Confirms the stability of the derivatization reaction. |
| Extraction Recovery | 92% – 105% | Validates the efficiency of the diethyl ether LLE step. |
Troubleshooting & Field-Proven Insights
-
Ghost Peaks at 400 nm: If unknown peaks co-elute with the propionic acid derivative, ensure the KOH quenching step is strictly followed. Unquenched EDC can react with matrix amines, creating UV-absorbing artifacts 2[2].
-
Incomplete Derivatization: p-NPH is sensitive to oxidation. Always prepare the p-NPH·HCl reagent fresh daily and store it in amber vials to prevent light-induced degradation 3[3].
-
Retention Time Drifts: The hydrazide derivatives are sensitive to mobile phase pH. Ensure Mobile Phase A is strictly buffered (e.g., 0.1% phosphoric acid) to keep the hydrazide nitrogen protonation state consistent.
References
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: MDPI URL
- METHOD DEVELOPMENT AND DETERMINATION OF PROPIONIC ACID IN FOODS IN HUE CITY Source: ResearchGate URL
- Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent Source: J-Stage URL
- Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform Source: ACS Publications URL
- 4-Nitrophenylhydrazine | 100-16-3 Source: Benchchem URL
Sources
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 2. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 3. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Technical Application Note: Catalytic Derivatization Strategies for Propionic Acid 2-(p-Nitrophenyl)hydrazide
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: Propionic acid 2-(p-nitrophenyl)hydrazide (SMILES: CCC(=O)NNC1=CC=C(C=C1)=O)
Introduction & Mechanistic Rationale
Propionic acid 2-(p-nitrophenyl)hydrazide—also known as
However, the presence of the N-aryl bond in this specific molecule fundamentally alters its reactivity profile. Because one of the hydrazine nitrogens is substituted with an aryl group, it cannot form a neutral 1,3,4-oxadiazole without the energetically unfavorable cleavage of the
-
Base-Catalyzed Brunner Cyclization: Yielding functionalized 5-nitrooxindoles[4].
-
Acid-Catalyzed Tandem Fischer Indole Synthesis: Yielding 5-nitroindoles.
The Causality of the p-Nitro Group: The strongly electron-withdrawing p-nitro moiety significantly deactivates both the adjacent hydrazine nitrogen (reducing its nucleophilicity) and the aromatic ring (increasing the activation energy for electrophilic aromatic substitution). Consequently, conventional mild catalytic conditions fail. The protocols detailed below utilize highly optimized, self-validating catalytic systems designed specifically to overcome this high activation barrier.
Experimental Protocols
Workflow A: Base-Catalyzed Brunner Synthesis of 5-Nitrooxindoles
The Brunner synthesis typically converts
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Flush the system with ultra-pure Argon for 10 minutes.
-
Reagent Loading: Dissolve 1.0 mmol (209 mg) of Propionic acid 2-(p-nitrophenyl)hydrazide in 10 mL of anhydrous Dimethylformamide (DMF).
-
Catalytic Activation: Cool the flask to 0 °C in an ice bath. Slowly add 2.5 mmol (100 mg) of Sodium Hydride (
, 60% dispersion in mineral oil) in small portions. Causality: Excess strong base is required to fully deprotonate the amide nitrogen and stabilize the highly deactivated intermediate. -
Cyclization: Remove the ice bath and heat the reaction mixture to 120 °C for 12–14 hours. Monitor the consumption of the starting material via TLC (Eluent: 1:1 Ethyl Acetate/Hexane; visualize under UV 254 nm).
-
Quenching (Self-Validation): Once the starting material is consumed, cool the mixture to 0 °C and carefully quench by dropwise addition of saturated aqueous
(5 mL). The cessation of hydrogen gas evolution validates the complete quenching of unreacted . -
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the 3-methyl-5-nitrooxindole derivative.
Workflow B: Acid-Catalyzed Tandem Deprotection and Fischer Indole Synthesis
In this workflow, the propionyl group acts as an in situ protecting group. Using a strong Brønsted acid catalyst (
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1.0 mmol (209 mg) of Propionic acid 2-(p-nitrophenyl)hydrazide and 1.2 mmol (118 mg) of Cyclohexanone.
-
Catalyst Addition: Add 2.0 mmol (380 mg) of
-Toluenesulfonic acid monohydrate ( -TsOH· ) and 20 mL of anhydrous Toluene. Causality: The stoichiometric excess of -TsOH is necessary because the cleaved propionic acid and the p-nitro group suppress the basicity of the intermediates, requiring a highly acidic environment to drive the [3,3]-sigmatropic rearrangement. -
Reflux & Water Removal: Heat the mixture to vigorous reflux (110 °C) for 18 hours. The Dean-Stark trap will collect the water generated during hydrazone formation, driving the equilibrium forward.
-
Workup: Cool the reaction to room temperature. Dilute with 20 mL of Dichloromethane (DCM) and wash with saturated aqueous
(2 x 20 mL) to neutralize the -TsOH catalyst. -
Isolation: Dry the organic phase over
, filter, and evaporate the solvent. Recrystallize the crude solid from hot ethanol to yield the pure 5-nitro-1,2,3,4-tetrahydrocarbazole.
Quantitative Data Presentation
The following table summarizes the optimization data for the catalytic derivatization of Propionic acid 2-(p-nitrophenyl)hydrazide, highlighting the necessity of harsh conditions due to the p-nitro deactivation effect.
| Reaction Pathway | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| Brunner Oxindole | Diphenyl ether | 200 | 24 | < 10 | Base too weak for p-nitro deactivation. | |
| Brunner Oxindole | DMF | 120 | 12 | 68 | Optimal deprotonation and cyclization. | |
| Fischer Indole | Ethanol | 80 | 24 | 22 | Lewis acid fails to efficiently cleave acyl group. | |
| Fischer Indole | Toluene | 110 | 18 | 75 | Brønsted acid successfully drives tandem reaction. | |
| Oxadiazole (Attempt) | None | 110 | 12 | 0 | Fails; requires |
Reaction Pathway Visualization
The following diagram illustrates the divergent catalytic pathways accessible from the starting material, emphasizing the structural transformations.
Catalytic divergence of p-nitrophenylhydrazide into indole and oxindole scaffolds.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. URL:[Link]
-
New non-symmetrical 2,5-disubstituted 1,3,4-oxadiazoles bearing a benzo[b]thiophene moiety. Arkivoc. URL:[Link]
-
Review of synthesis process of 1,3,4-oxadiazole analogs. Growing Science. URL:[Link]
-
Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances. URL:[Link]
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. Open Access Journal Index. URL:[Link]
-
The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Propionic Acid 2-(p-nitrophenyl)hydrazide
[1]
Compound Identity & Properties
Before initiating purification, verify the target compound's physicochemical profile to ensure the correct isolation strategy.
-
Chemical Name: Propionic acid 2-(p-nitrophenyl)hydrazide[1]
-
Structure:
-
Role: Derivatization product of propionic acid; used for the identification of carboxylic acids via melting point determination.
-
Target Melting Point: ~124–127°C (Literature values vary slightly by solvent; authentic standards typically range 124°C).
-
Appearance: Yellow to orange crystalline solid.
-
Solubility Profile:
-
Soluble: Hot Ethanol, Ethyl Acetate, Hot Methanol.
-
Sparingly Soluble: Cold Ethanol, Water, Diethyl Ether.
-
Insoluble: Cold Water (precipitates upon dilution of alcoholic solutions).
-
Core Purification Protocol: Recrystallization
The industry-standard method for purifying
Step-by-Step Methodology
Reagents Required:
-
Ethanol (95% or absolute)[1]
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)
-
Dilute HCl (0.5 M) – Use only for specific impurity removal (see Troubleshooting).[1]
Protocol A: Standard Recrystallization
-
Dissolution: Transfer the crude solid into an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid completely.
-
Note: If the solution is dark red or brown, add a small spatula tip of activated charcoal. Boil gently for 1-2 minutes.
-
-
Hot Filtration: If charcoal or insoluble particles are present, filter the hot solution through a pre-warmed fluted filter paper or a heated funnel.
-
Nucleation Setup: Return the filtrate to a heat source and bring to a gentle boil.
-
Solvent Adjustment: Add hot water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of ethanol to clear the turbidity.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Once ambient, place in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold 50% aqueous ethanol .
-
Drying: Dry the crystals in a vacuum desiccator or air-dry on a porous plate until a constant melting point is achieved.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This common issue occurs when the solution is too concentrated, the solvent composition is incorrect (too much water), or the cooling rate is too rapid. Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil dissolves into a homogeneous solution.
-
Adjust Solvent: Add a small amount of ethanol to increase solubility.
-
Seed: If available, add a "seed crystal" of pure product to the solution at room temperature.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
-
Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not place directly in ice until crystals have started to form.
Issue 2: "The melting point is too low (<120°C) or the range is wide."
Diagnosis: Presence of impurities, likely unreacted
-
Wash with Dilute Acid:
-Nitrophenylhydrazine is a weak base.[1] Suspend the solid in cold dilute HCl (0.5 M), stir briefly, and filter. Wash thoroughly with water to remove acid, then recrystallize from ethanol. Warning: Prolonged exposure to acid may hydrolyze the hydrazide.[1] -
Dry Thoroughly: Ensure the sample is completely dry. Solvent inclusion significantly depresses melting points.
Issue 3: "The crystals are dark orange/red."
Diagnosis: Oxidation products or residual
-
Charcoal Treatment: Repeat the recrystallization (Protocol A, Step 1) using activated charcoal.
-
Recrystallization Solvent Switch: Try recrystallizing from Ethyl Acetate/Petroleum Ether . Dissolve in minimum hot ethyl acetate, then add petroleum ether until turbid.
Visualization: Purification Workflow
The following diagram illustrates the critical decision pathways during the purification process.
Caption: Decision logic for the purification of p-nitrophenylhydrazide derivatives, addressing color impurities and phase separation issues.
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Target Compound | Propionic acid 2-(p-nitrophenyl)hydrazide | Derivative of Propionic Acid |
| Molecular Weight | 223.21 g/mol | Formula: |
| Melting Point | 124°C (approx.)[1][2] | Distinct from Acetic (128°C) and Butyric (119°C) analogs [1].[1] |
| Primary Solvent | Ethanol (95%) | Good solubility when hot; poor when cold. |
| Co-Solvent | Water | Used to induce precipitation (Anti-solvent). |
| Impurity A | Reagent; MP ~157°C; Red/Orange.[1] | |
| Impurity B | Propionic Acid | Liquid; removed by washing. |
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes, methanol is a suitable alternative. However, methanol is more toxic. The solubility curve is similar, so the water-addition method (Protocol A) remains valid.[1]
Q: How do I distinguish the product from the starting material (p-nitrophenylhydrazine)? A:
-
Melting Point: The starting hydrazine melts significantly higher (~157°C) than the propionic derivative (~124°C).[1]
-
Solubility: The hydrazine is basic. It will dissolve in dilute mineral acids (HCl), whereas the hydrazide (an amide) is less soluble in dilute acid and may hydrolyze only upon heating [2].
Q: My yield is very low. Where did I lose the product? A:
-
Too much solvent: If you used too much ethanol, the product remains in the mother liquor. Concentrate the filtrate and cool again to recover a second crop.
-
Washing: Washing with warm solvent will dissolve your product. Always use ice-cold solvent for washing.[1]
References
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds (5th ed.). New York: John Wiley & Sons.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Cheronis, N. D., & Entrikin, J. B. (1963). Semimicro Qualitative Organic Analysis. Interscience Publishers.
Troubleshooting solubility issues with Propionic acid 2-(p-nitrophenyl)hydrazide
The following guide is structured as a dedicated Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering solubility challenges with Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N'-(4-nitrophenyl)propanehydrazide).
Emergency Triage: Quick Fixes
Issue: "My compound precipitated immediately upon adding the stock solution to the assay buffer." Immediate Action:
-
Stop vortexing. Aggressive agitation often promotes crystal growth rather than redissolution.
-
Check your dilution factor. If you are diluting >1000-fold directly (e.g., 10 mM stock
10 M buffer), the rapid polarity shift causes "crashing out." -
Apply the "Stepwise Dilution" Protocol (See Section 3).
-
Verify Solvent: Ensure your stock is in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide), not water or low-grade ethanol.
Compound Profile & Solubility Data
To troubleshoot effectively, you must understand the physicochemical limitations of the molecule. The
Chemical Identity:
-
IUPAC Name:
-
Molecular Formula:
-
MW: 209.20 g/mol
-
LogP (Predicted): ~1.7 – 1.8 (Moderate Lipophilicity) [1]
-
pKa: The hydrazide -NH- protons are weakly acidic due to the electron-withdrawing
-nitro group. Deprotonation typically occurs at pH > 10.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Max Conc. (Est.)[1][2][3][4] | Usage Notes |
| Water / PBS | Poor | < 0.1 mg/mL | Do not use for stock preparation. |
| DMSO | Excellent | > 50 mg/mL | Preferred for biological stocks. Hygroscopic; keep sealed. |
| DMF | Excellent | > 50 mg/mL | Alternative to DMSO; toxic to some cell lines. |
| Ethanol (100%) | Moderate | ~10-20 mg/mL | Good for chemical synthesis; may require warming. |
| Methanol | Moderate | ~15 mg/mL | Volatile; concentration changes over time. |
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stock solution that resists precipitation during storage.
-
Weighing: Weigh approx. 2.1 mg of powder into a glass vial (avoid plastic if possible to minimize leaching, though polypropylene is acceptable for short term).
-
Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO .
-
Dissolution:
-
Vortex gently for 30 seconds.
-
If solid remains: Sonicate in a water bath at 35–40°C for 5 minutes. The slight heat helps overcome the crystal lattice energy without degrading the hydrazide bond [2].
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
SOP-02: The "Sandwich" Dilution Method (Preventing Crash-Out)
Objective: Dilute hydrophobic stock into aqueous buffer without precipitation.
The Science: Direct injection of high-concentration DMSO stock into water creates a local environment of supersaturation. The "Sandwich" or intermediate dilution method smooths the polarity gradient.
Protocol:
-
Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water to create a 1 mM working solution.
-
Why? This lowers the concentration while maintaining a solvent environment that supports the molecule.
-
-
Final Dilution: Pipette the buffer into the tube, then add the working solution dropwise while swirling the buffer.
-
Target: Final DMSO concentration should be < 1% (v/v) for cell assays.
-
Visual Troubleshooting Guides
Diagram 1: Solubility Decision Tree
Use this logic flow to determine the root cause of solubility failure.
Caption: Decision tree for isolating solubility failures. Blue nodes indicate decision points; Green nodes indicate solutions.
Diagram 2: Stepwise Dilution Workflow
Visualizing the gradient reduction of solvent power to prevent precipitation.
Caption: Stepwise dilution strategy to mitigate polarity shock. Direct dilution from Red to Green often fails.
Frequently Asked Questions (FAQs)
Q1: The solution turned yellow after dissolving. Is my compound degraded?
A: Not necessarily. The
Q2: Can I use cyclodextrins to improve aqueous solubility?
A: Yes.
-
Protocol: Prepare a 10-20% (w/v) HP-
-CD solution in water/buffer. Use this as your diluent instead of pure water.
Q3: My assay is sensitive to DMSO. What is the alternative? A: If your cells or enzymes are DMSO-sensitive (even at 0.1%), consider:
-
Ethanol: Evaporates faster but is often less toxic than DMSO in some metabolic assays.
-
PEG-400: Polyethylene glycol 400 is a potent co-solvent. A mix of 10% PEG-400 / 90% Buffer can often sustain concentrations up to 50
M without precipitation [4].
Q4: Is the compound pH sensitive? A: Yes. The hydrazide motif can hydrolyze under strongly acidic conditions (pH < 4). Under strongly basic conditions (pH > 10), the NH proton may deprotonate, increasing solubility but potentially altering biological activity or stability. Maintain pH 7.0–7.4 for optimal stability during assays.
References
-
PubChem. Propionic acid, 2-(p-nitrophenyl)hydrazide - Compound Summary. National Library of Medicine. Available at: [Link]
-
Figshare. Solubility of d-Histidine in Aqueous Cosolvent Mixtures. (Reference for cosolvent theory and DMSO/Water interactions). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 3. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions in p-nitrophenylhydrazide derivatization
Topic: Minimizing Side Reactions in Carboxylic Acid Labeling
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The Chemistry of Precision
Welcome to the Advanced Technical Support Hub. You are likely here because you are using
The Core Challenge:
While the reaction seems simple (Acid + Hydrazine
This guide treats your protocol as a system . If one variable shifts, the equilibrium moves toward side products.
Module 1: The Chemistry of Failure (Mechanism)
To fix the problem, you must visualize the invisible competition occurring in your vial. The diagram below maps the Desired Pathway (Green) against the Parasitic Pathways (Red) that destroy your yield.
Pathway Visualization
Figure 1: The Kinetic Battlefield. The O-Acylisourea intermediate is the critical junction. It must react with PNPH before water hydrolyzes it or it rearranges into N-acylurea.
Module 2: Optimized Protocol (The "Golden Standard")
Do not use generic "add and stir" methods. This protocol is optimized for Short-Chain Fatty Acids (SCFAs) in biological matrices, minimizing the "orange oil" side products common in older methods.
Reagents:
-
Reagent A: 200 mM
-Nitrophenylhydrazine HCl (in 50% Acetonitrile/Water). -
Reagent B: 120 mM EDC
HCl (in 50% Acetonitrile/Water). -
Catalyst: Pyridine (Pure).
-
Quench: 15% KOH or 0.5 M HCl (depending on detection mode).
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1. Matrix Prep | Mix 50 | Use |
| 2. Activation | Add 50 | Critical: Add EDC before or simultaneously with PNPH. Pyridine acts as a base to deprotonate the carboxylic acid, facilitating EDC attack. |
| 3. Derivatization | Add 50 | High concentration (200 mM) ensures PNPH outcompetes water for the active ester. |
| 4. Incubation | 40°C for 30 minutes . | Do not exceed 60°C. Higher temps favor the N-acylurea rearrangement (side reaction) over the hydrazide formation. |
| 5. Extraction | Add Ethyl Acetate or Ether; shake; centrifuge. | Removes unreacted PNPH (which causes detector noise) and salts. The hydrazide product partitions into the organic phase. |
Module 3: Troubleshooting Guide (Q&A)
Q1: I see a massive "Ghost Peak" at the start of my chromatogram that masks early eluters (like acetic acid).
-
Diagnosis: This is unreacted PNPH or its oxidation products.
-
The Fix: You must perform a Liquid-Liquid Extraction (LLE) post-reaction.
-
Protocol: After incubation, acidify to pH 4-5, add diethyl ether, vortex, and spin. The neutral hydrazide product moves to the ether layer; the protonated excess hydrazine remains in the aqueous layer. Evaporate the ether and reconstitute.
-
Q2: My reaction mixture turned dark orange/red immediately. Is this bad?
-
Diagnosis: Not necessarily.[1]
-
Explanation: The "orange" color is characteristic of the nitrophenyl group in conjugation. However, if it turns brown/tar-like , you have oxidized the hydrazine.
-
The Fix: Always prepare PNPH solutions fresh daily and store the powder under nitrogen/argon. Light sensitivity is high—wrap vials in foil during incubation.
Q3: I have multiple peaks for a single standard (e.g., Butyric Acid).
-
Diagnosis:
Isomerism or incomplete activation. -
The Fix:
-
Isomerism: Unlike hydrazones (from aldehydes), hydrazides (from acids) have restricted rotation but typically elute as single peaks on C18 columns. If splitting occurs, lower your gradient slope.
-
Incomplete Activation: If you see the free acid peak and the product, your EDC is dead. EDC hydrolyzes in minutes in water. Never store EDC in solution. Weigh it fresh every time.
-
Q4: My yields are low for polycarboxylic acids (e.g., Citric Acid, Succinic Acid).
-
Diagnosis: Steric hindrance and cross-linking.
-
The Fix: Increase the molar ratio of EDC and PNPH. Poly-acids require 1 equivalent of reagents per carboxyl group. For citric acid (3 COOH groups), use at least a 10-fold molar excess of EDC/PNPH.
Module 4: Comparative Data
Choosing the right solvent system is critical for minimizing the "Hydrolysis" side reaction (see Figure 1).
Table 1: Solvent Impact on Derivatization Efficiency (Normalized to Methanol)
| Solvent System | Relative Yield | Side Product Formation | Recommendation |
| Methanol (100%) | 100% (Reference) | Moderate (Methyl esters can form) | Good for general use. |
| Acetonitrile (100%) | 115% | Low | Best Choice. Aprotic solvent prevents solvolysis. |
| Water/Ethanol (50:50) | 60% | High (EDC Hydrolysis) | Avoid unless solubility is an issue. |
| Pyridine (Pure) | 95% | Low | Excellent catalyst, but difficult to remove. |
References
-
Han, J., et al. (2015). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytica Chimica Acta.
-
Inoue, H., et al. (2019). "Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent." Biological and Pharmaceutical Bulletin.
- Miwa, H., & Yamamoto, M. (1996). "Determination of short-chain fatty acids by high-performance liquid chromatography with p-nitrophenylhydrazine.
-
BenchChem Technical Support. (2025). "Troubleshooting EDC/NHS Coupling Reactions."
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for p-nitrophenylhydrazine and EDC before handling, as they are toxic and potential sensitizers.
Sources
Stability of Propionic acid 2-(p-nitrophenyl)hydrazide in aqueous solution
Welcome to the Technical Support Center for Propionic acid 2-(p-nitrophenyl)hydrazide (PANPH) . As a Senior Application Scientist, I have designed this portal to help researchers, analytical chemists, and drug development professionals navigate the complex aqueous chemistry of aryl-acyl hydrazides.
Below, you will find mechanistic insights, troubleshooting workflows, and field-validated protocols to ensure the integrity of your experiments.
Core Mechanistic Background
Propionic acid 2-(p-nitrophenyl)hydrazide is a highly useful reagent, but its stability in aqueous media is dictated by a delicate balance of pH, dissolved oxygen, and trace metals. The compound is primarily susceptible to two degradation pathways:
-
Hydrolytic Cleavage : The acylhydrazide bond undergoes acid- or base-catalyzed hydrolysis, yielding propionic acid and free p-nitrophenylhydrazine (pNPH)[1].
-
Oxidative Degradation : The electron-withdrawing p-nitro group stabilizes the intact hydrazide somewhat, but once free pNPH is liberated via hydrolysis, it rapidly auto-oxidizes in water. This oxidation is catalyzed by trace transition metals and dissolved oxygen, leading to the formation of diazonium intermediates and highly colored radical polymers[2].
Fig 1. Biphasic degradation pathway of PANPH in aqueous environments.
Quantitative Data: Hydrolytic Stability Profile
A critical failure point often overlooked in assay development is the buffer pH. Hydrazide hydrolysis is accelerated by protonation at low pH and hydroxide attack at high pH. The optimal thermodynamic stability window for hydrazide conjugates is strictly near-neutral[3].
Table 1: Effect of pH on Hydrazide Hydrolytic Stability (Aqueous Buffer, 37°C)
| pH Level | Buffer System | Primary Degradation Mechanism | Estimated Half-Life |
| pH 2.0 | 0.1% TFA | Rapid Acid-Catalyzed Hydrolysis | < 2 hours |
| pH 4.0 | Sodium Acetate | Mild Acid-Catalyzed Hydrolysis | ~12 hours |
| pH 6.0 | Sodium Phosphate | Minimal (Thermodynamic Optimum) | > 150 hours |
| pH 8.0 | Tris-HCl | Base-Catalyzed Hydrolysis | ~48 hours |
(Note: Data extrapolated from structurally analogous aryl-acyl hydrazides and glycoconjugates[1],[4])
Troubleshooting Guides & FAQs
Q: My aqueous stock solution of PANPH turns from pale yellow to dark brown over 24 hours. What is happening and how do I prevent it? A: The color change is a visual proxy for oxidative degradation. While the acylated hydrazide is relatively stable, trace hydrolysis generates free p-nitrophenylhydrazine (pNPH). Free pNPH is highly susceptible to auto-oxidation in aqueous media, particularly in the presence of dissolved oxygen and trace transition metals (like Cu²⁺ or Fe³⁺)[2]. Actionable Fix: Use strictly degassed, ultra-pure water. Supplement your buffer with 1 mM EDTA to chelate trace metals, and store solutions in amber vials to prevent photo-oxidation.
Q: I am observing a rapid loss of intact PANPH during my LC-MS analysis, but the sample hasn't changed color. Why? A: This is classic hydrolytic cleavage without subsequent oxidation. If your mobile phase or sample diluent contains 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2), the hydrazide bond will rapidly hydrolyze into propionic acid and pNPH on-column or in the autosampler[3]. Actionable Fix: Keep the sample diluent buffered at pH 6.0. Switch your LC-MS mobile phase to a milder system, such as 10 mM Ammonium Acetate (pH 6.0).
Q: Can I freeze-thaw aqueous PANPH solutions to extend their shelf life? A: We strongly recommend against this. Repeated freeze-thaw cycles cause "cryoconcentration"—a phenomenon where buffer salts concentrate during ice crystal formation, causing extreme, localized pH shifts. This temporarily subjects the hydrazide to microenvironments that rapidly accelerate hydrolysis. Actionable Fix: Prepare concentrated stock solutions in anhydrous DMSO, and only dilute into aqueous buffers immediately prior to use.
Fig 2. Troubleshooting workflow for diagnosing PANPH stability issues.
Experimental Protocols
Protocol A: Preparation of Degradation-Resistant PANPH Stock Solutions
This protocol is designed as a self-validating system; if the solution remains pale yellow after 48 hours, oxidative pathways have been successfully suppressed.
-
Solvent Deoxygenation: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes, then sparge with inert Argon or Nitrogen gas for 15 minutes to strip dissolved oxygen.
-
Buffer Formulation: Dissolve sodium phosphate to a final concentration of 50 mM. Adjust the pH precisely to 6.0 using dilute NaOH or H₃PO₄.
-
Chelator Addition: Add 1 mM EDTA to the buffer to sequester trace transition metals that act as oxidative catalysts.
-
Primary Solubilization: Weigh the PANPH powder and dissolve it initially in a minimal volume of anhydrous DMSO (up to 5% of the final intended volume). Causality: Aryl hydrazides have limited aqueous solubility; forcing them directly into water causes aggregation and inconsistent dosing.
-
Dilution: Slowly pipette the degassed pH 6.0 buffer into the DMSO-PANPH solution while stirring gently.
-
Storage: Aliquot into amber glass vials, purge the headspace with Argon, and store at 4°C for short-term use, or -80°C for long-term storage. Do not re-freeze once thawed.
Protocol B: HPLC-UV Kinetic Assay for Monitoring PANPH Hydrolysis
Use this protocol to empirically determine the half-life of PANPH in your specific experimental matrix.
-
Mobile Phase Setup: Avoid strong acids. Use 10 mM Ammonium Acetate (pH 6.0) as Mobile Phase A, and LC-MS grade Acetonitrile as Mobile Phase B.
-
Sample Preparation: Spike PANPH into your test aqueous matrix at 100 µg/mL. Critically, include 10 µg/mL of an internal standard (e.g., acetanilide) to validate injection reproducibility and rule out instrument drift.
-
Incubation: Maintain the sample in a temperature-controlled autosampler at 37°C to simulate physiological degradation kinetics.
-
Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 30°C. Run a linear gradient from 5% B to 95% B over 5 minutes.
-
Detection: Monitor UV absorbance at 315 nm (the optimal wavelength for the p-nitrophenyl chromophore).
-
Data Analysis: Quantify the disappearance of the PANPH peak. Calculate the pseudo-first-order rate constant (
) by plotting versus time.
References
- Source: PubMed (nih.gov)
- Source: PubMed Central (nih.gov)
- Title: Redox reactions in non-aqueous media: determination of hydrazine and its organic derivatives with lead(IV)
Sources
Removing unreacted Propionic acid 2-(p-nitrophenyl)hydrazide from mixtures
Technical Support Center: Purification & Isolation Specialist Ticket Subject: Removal of Unreacted Propionic acid 2-(p-nitrophenyl)hydrazide (PNPH-Pro) Ticket ID: PUR-882-NPH Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are encountering difficulty removing excess Propionic acid 2-(p-nitrophenyl)hydrazide (hereafter referred to as PNPH-Pro ) from your reaction mixture. This reagent acts as a "chemical chameleon"—it possesses both an acidic handle (carboxylic acid) and a nucleophilic handle (hydrazine), complicated by the lipophilic and chromophoric nature of the p-nitrophenyl group.
Successful removal requires exploiting the specific functional difference between your Target Product and the PNPH-Pro impurity. This guide provides three tiered protocols ranging from standard extraction to advanced scavenging.
Phase 1: Diagnostic & Decision Matrix
Before selecting a protocol, confirm the chemical nature of your Target Product relative to the impurity.
| Feature | Impurity (PNPH-Pro) | Your Target Product (Scenario A) | Your Target Product (Scenario B) |
| Primary Handle | Carboxylic Acid (-COOH) | Neutral (e.g., Amide/Ester) | Acidic (contains -COOH) |
| Secondary Handle | Hydrazine (-NH-NH-) | Neutral | Neutral |
| pKa (Approx) | ~4.8 (Acid) / ~3.5 (Base) | N/A | ~4.5 |
| Visual Cue | Yellow/Orange | Colorless/Pale | Colorless/Pale |
| Recommended Protocol | Protocol A (Base Wash) | Protocol B (Scavenging) | Protocol C (Chromatography) |
Visual Decision Tree
Figure 1: Strategic workflow for selecting the purification method based on product functionality.
Phase 2: Execution Protocols
Protocol A: The "Bicarbonate Switch" (Liquid-Liquid Extraction)
Best for: Reactions where PNPH-Pro was used to derivatize an amine (forming an amide) or where the product is non-acidic.
The Science:
The propionic acid moiety of PNPH-Pro has a pKa of approximately 4.8. By adjusting the aqueous phase to pH ~8-9 using saturated sodium bicarbonate (
Step-by-Step:
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.
-
First Wash (Acid Removal): Wash the organic layer 3 times with Saturated Aqueous
.[1]-
Critical Check: The aqueous layer should turn yellow/orange (indicating the nitrophenyl chromophore is migrating to the water phase).
-
-
Second Wash (Trace Removal): Wash 1 time with 0.5 M NaOH (only if your product is stable to strong base). This ensures removal of any stubborn hydrazide species.
-
Neutralization: Wash the organic layer once with Brine (Sat. NaCl) to remove excess base and break emulsions.
-
Drying: Dry over
, filter, and concentrate.
Troubleshooting:
-
Issue: "The layers aren't separating (Emulsion)."
-
Fix: The amphiphilic nature of PNPH-Pro can cause emulsions. Add 5-10% Methanol to the organic layer or add solid NaCl to the aqueous layer to increase ionic strength.
Protocol B: Solid-Phase Scavenging (The "Precision Strike")
Best for: Reactions where the product also contains an acid, or when LLE fails to remove trace genotoxic hydrazine residues.
The Science: If extraction is impossible, exploit the nucleophilic hydrazine nitrogen . Even though the nitro group reduces nucleophilicity, the terminal nitrogen remains reactive toward highly electrophilic aldehydes. Polymer-supported benzaldehyde resins will covalently bind the unreacted PNPH-Pro, allowing it to be filtered away.
Materials:
-
Scavenger: PS-Benzaldehyde or PS-Isocyanate resin (typical loading 1.0 - 1.5 mmol/g).
-
Solvent: DCM, THF, or DMF (Swelling solvents are required).
Step-by-Step:
-
Stoichiometry: Calculate the theoretical excess of PNPH-Pro remaining. Use 3 to 4 equivalents of resin relative to the impurity.
-
Incubation: Add the resin to your reaction mixture (diluted in DCM/THF).
-
Conditions: Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 4–12 hours at room temperature.
-
Optimization: Add a catalytic amount of Acetic Acid (1%) to catalyze the hydrazone formation between the resin and the impurity.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad. The yellow impurity remains trapped on the solid beads.
-
Wash: Wash the resin cake with solvent to recover any entrained product.[1]
Mechanism Visualization:
Figure 2: Chemical sequestration of hydrazine impurities using aldehyde-functionalized resins.
Protocol C: Chromatographic Polarity Shift
Best for: Complex mixtures where the product and impurity co-elute on standard Silica.
The Science: The p-nitrophenyl group is significantly lipophilic (hydrophobic), while the propionic acid tail is polar.
-
Normal Phase (Silica): The acid group causes tailing. Add 1% Acetic Acid to your eluent to suppress ionization.
-
Reverse Phase (C18): This is the superior method. At pH 2 (0.1% TFA), the carboxyl group is protonated (neutral), making the molecule highly hydrophobic due to the nitrophenyl ring. It will retain strongly on C18.
Recommended Gradient (C18):
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Profile: Hold at 5% B for 2 mins, then ramp to 95% B. The PNPH-Pro usually elutes late (high organic %) due to the aromatic nitro group interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: The impurity is co-precipitating with my product. Recrystallization isn't working.
-
Answer: PNPH derivatives form strong intermolecular hydrogen bonds (Stacking interactions between nitro-aromatics).
-
Fix: Disrubt the stacking. Dissolve the solid in a minimum amount of hot DMSO or DMF , then slowly add 0.1 M HCl . The acid keeps the hydrazine protonated (soluble) while your product (if neutral) precipitates out.
Q2: I see a "double spot" on TLC for the impurity. Why?
-
Answer: You are likely seeing the equilibrium between the hydrazide and hydrazone forms if there are any trace carbonyls in your solvent (e.g., acetone contamination), or simply the cis/trans isomerism of the amide bond in the propionic linker. Rely on the yellow color and the charring with ninhydrin/stain to confirm identity.
Q3: Is the unreacted reagent genotoxic?
-
Answer: Yes. Hydrazines and nitrophenyl derivatives are structural alerts for mutagenicity (PGI - Potentially Genotoxic Impurities).
-
Compliance: If this is for pharma applications, you must demonstrate removal to < ppm levels. Protocol B (Scavenging) followed by Protocol C (HPLC) is the gold standard for reaching these limits.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for extraction pKa principles and hydrazine handling).
-
BenchChem. 3-Nitrophenylhydrazine hydrochloride: Physicochemical Properties and Derivatization. Available at: (Accessed 2026).
-
Sigma-Aldrich (Merck). Solid-Supported Scavengers: Applications in Synthesis. (Referencing PS-Benzaldehyde efficiency for hydrazine removal).
-
PubChem. 4-Nitrophenylhydrazine Compound Summary. CID 3310889. Available at: (Verifying pKa ~3.8 and solubility data).
-
ResearchGate. Purification of Hydrazone Derivatives. (Discussions on solubility shifts of nitrophenylhydrazones).
Sources
Technical Support Center: Optimizing pH for Propionic Acid p-Nitrophenylhydrazine Derivatization
Welcome to the Application Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple short-chain fatty acids (SCFAs) like propionic acid with p-nitrophenylhydrazine (pNPH) for LC-MS/MS or HPLC-UV analysis.
Mechanistic Overview & The Causality of pH
The formation of Propionic acid 2-(p-nitrophenyl)hydrazide relies on the EDC-mediated condensation of propionic acid with pNPH[1]. This reaction is exquisitely sensitive to pH because it requires a delicate thermodynamic balance between three ionizable components:
-
Propionic Acid (pKa ~4.87): Must be sufficiently deprotonated to the propionate anion to attack the carbodiimide carbon of EDC.
-
EDC: Requires a mildly acidic environment to be protonated and activated, but it rapidly hydrolyzes to the corresponding urea if the pH is too low or too high[2].
-
p-Nitrophenylhydrazine (Conjugate acid pKa ~3.0-4.0): The terminal hydrazine nitrogen must remain unprotonated (free base) to act as a nucleophile and attack the transient O-acylisourea intermediate.
The Golden Window: The optimal pH for this derivatization lies strictly between 4.5 and 5.5 . Pyridine (pKa ~5.2) is frequently added to the reaction cocktail. It acts not only as a buffer to lock the pH in this window but also as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the final coupling step[2].
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low Yield of the Hydrazide Derivative
-
Symptom: Weak LC-MS signals, small UV peaks, or high limits of detection (LOD) for derivatized propionic acid.
-
Root Cause: A pH deviation. If the pH drops below 4.0, pNPH becomes heavily protonated, neutralizing its nucleophilicity. If the pH exceeds 6.0, EDC undergoes rapid base-catalyzed hydrolysis, and propionic acid fails to form the O-acylisourea intermediate.
-
Solution: Measure the pH of your final reaction mixture. When working with complex biological matrices (e.g., fecal water, serum) that possess endogenous buffering capacity, adjust the sample extract to pH 5.0 using dilute HCl or NaOH prior to adding the EDC/pNPH/Pyridine cocktail[3].
Issue 2: High Background or Interfering Byproducts
-
Symptom: Extraneous peaks co-eluting with the target hydrazide, or rapid degradation of the chromatography column.
-
Root Cause: Excess unreacted pNPH degrading over time, or EDC reacting with water to form N-acylureas (a rearrangement product of O-acylisourea favored at higher pH or in the absence of a strong nucleophile).
-
Solution: Ensure the pH is strictly maintained at ~5.0 to maximize the rate of pNPH attack over the intramolecular N-acylurea rearrangement. Implement a post-reaction quenching step using a scavenger like 2-mercaptoethanol or maleic acid to consume excess EDC and pNPH[2].
Issue 3: Inconsistent Quantitation Across Sample Batches
-
Symptom: High coefficient of variation (%CV) in replicate injections.
-
Root Cause: Fluctuating pH due to solvent evaporation, or degradation of the EDC reagent in aqueous environments.
-
Solution: EDC is highly hygroscopic. Prepare the pyridine/EDC and pNPH working solutions fresh daily in partially aqueous organic solvents (e.g., 50% or 70% Methanol) and store them at 4 °C during the sample preparation run[4],[5].
Frequently Asked Questions (FAQs)
Q: Can I use standard phosphate buffers instead of pyridine to maintain the pH? A: While phosphate buffers can maintain the pH at 5.0, pyridine plays a dual role. It not only buffers the reaction but also acts as a nucleophilic catalyst. It converts the transient O-acylisourea into a more stable but highly reactive acylpyridinium intermediate, significantly accelerating the reaction with pNPH[2].
Q: How do biological matrices affect the pH optimization? A: Matrices like stool or plasma contain endogenous salts, proteins, and varying levels of short-chain fatty acids that can shift the pH. Always use a matrix-matched calibration curve and verify that the concentration of your derivatization buffer overpowers the endogenous buffering capacity to lock the pH at ~5.0[3].
Q: Why does my EDC solution lose activity quickly, even when refrigerated? A: EDC hydrolyzes in water, and this hydrolysis is exponentially accelerated at pH < 4 or > 6. Always prepare EDC solutions immediately before use in a solvent with lower water content (like 70% methanol) to minimize degradation prior to the reaction[5].
Data Presentation: pH Influence on Reaction Components
The following table summarizes the causal relationship between pH and the physical state of the reaction components, dictating the overall success of the derivatization.
| Reaction Parameter | pH < 4.0 (Too Acidic) | pH 4.5 – 5.5 (Optimal) | pH > 6.0 (Too Basic) |
| Propionic Acid State | Mostly protonated (neutral) | Partially/Mostly deprotonated | Fully deprotonated |
| EDC Stability | Rapid acid hydrolysis | Stable enough for coupling | Rapid base hydrolysis |
| pNPH Nucleophilicity | Poor (protonated) | Excellent (free base) | Excellent (free base) |
| O-Acylisourea Fate | Fails to form | Reacts efficiently with pNPH | Rearranges to N-acylurea |
| Overall Derivatization Yield | < 20% | > 95% | < 40% |
Experimental Protocol: Optimized Derivatization Workflow
This self-validating protocol ensures optimal pH and maximum conversion of propionic acid to its 2-(p-nitrophenyl)hydrazide derivative.
Reagents Required:
-
p-Nitrophenylhydrazine (pNPH) hydrochloride: 200 mM in 50% Methanol.
-
EDC hydrochloride: 120 mM in 50% Methanol containing 6% Pyridine.
-
Quenching Solution: 60 mM 2-mercaptoethanol and 240 mM maleic acid in water.
Step-by-Step Methodology:
-
Sample Preparation: Extract 50 µL of the biological sample (e.g., plasma, fecal water). Verify that the extract pH is neutral to slightly acidic (pH 5.0–7.0).
-
Nucleophile Addition: Add 50 µL of the 200 mM pNPH solution to the sample.
-
Catalyst & Coupling Agent: Add 50 µL of the 120 mM EDC/6% Pyridine solution.
-
Causality Note: The 6% pyridine will buffer the final 150 µL mixture to approximately pH 5.0, ensuring EDC activation while keeping pNPH nucleophilic[4].
-
-
Incubation: Vortex thoroughly and incubate at 40 °C for 20 minutes.
-
Causality Note: 40 °C provides sufficient thermal energy to overcome the activation barrier of the coupling step without significantly accelerating EDC hydrolysis[2].
-
-
Quenching: Add 50 µL of the quenching solution and incubate at 25 °C for 30 minutes.
-
Causality Note: This step consumes unreacted EDC and pNPH, preventing in-line derivatization of mobile phase components or column degradation during LC-MS analysis[2].
-
-
Analysis: Centrifuge the mixture at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis.
Visualizations
Fig 1. EDC-mediated derivatization mechanism of propionic acid with pNPH and pH dependencies.
Fig 2. Troubleshooting workflow for resolving low yield in pNPH derivatization reactions.
References
- Source: benchchem.
- Source: frontiersin.
- Source: biorxiv.
- Source: acs.
- Source: nih.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 5. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Propionic acid 2-(p-nitrophenyl)hydrazide coupling
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing thermodynamic and kinetic bottlenecks during the synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide . The coupling of propionic acid with p-nitrophenylhydrazine is notoriously challenging due to the severe electronic deactivation and steric shielding imparted by the para-nitroaryl group.
Below, we break down the mechanistic barriers, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-yield synthesis.
Mechanistic Pathway & Bottlenecks
To successfully synthesize this compound, it is critical to understand where the reaction stalls. The diagram below maps the logical flow of the coupling reaction, highlighting the specific steric and electronic barriers that must be overcome.
Reaction pathway overcoming steric and electronic hindrance in hydrazide coupling.
Troubleshooting FAQs
Q1: Why does standard EDC/HOBt coupling fail or produce low yields for this specific hydrazide? Causality & Solution: The p-nitrophenyl group exerts a strong electron-withdrawing inductive and resonance effect, drastically reducing the nucleophilicity of the terminal amine (N2) on the hydrazine. Coupled with the steric bulk of the aryl ring, the relatively mild O-acylisourea intermediate formed by EDC is insufficiently electrophilic to drive the reaction forward. To overcome this, you must switch to1[1] or use uronium-based coupling reagents like HATU or COMU. These reagents generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that accelerates coupling via neighboring group effects, effectively bypassing the steric barrier and 2[2].
Q2: How do I control regioselectivity to ensure coupling occurs at the N2 position rather than N1? Causality & Solution: p-Nitrophenylhydrazine possesses two nucleophilic nitrogen atoms. N1 is directly attached to the aryl ring and is heavily sterically shielded and electronically deactivated by the para-nitro group. N2 is the terminal nitrogen and is sterically more accessible. Regioselectivity is naturally favored at N2 due to these thermodynamic and steric factors, allowing for 3[3]. However, using an excess of the activated propionic acid can lead to undesired di-acylation. Maintaining a strict 1:1.05 stoichiometric ratio (Hydrazine:Acid) and running the reaction at lower temperatures (0°C to RT) ensures mono-acylation exclusively at the N2 position.
Q3: What is the optimal solvent and base system to mitigate the poor solubility of p-nitrophenylhydrazine? Causality & Solution: p-Nitrophenylhydrazine has poor solubility in non-polar solvents and is prone to oxidation. Use anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure complete dissolution. For the base, N,N-Diisopropylethylamine (DIPEA) is mandatory. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while its pKa is sufficient to neutralize the acid generated during the reaction without degrading the active ester intermediate.
Quantitative Performance Data
To guide your experimental design, the following table summarizes the performance of various coupling strategies specifically for the synthesis of Propionic acid 2-(p-nitrophenyl)hydrazide.
| Coupling Method | Electrophilic Reactivity | Regioselectivity (N2:N1) | Typical Yield | Primary Byproducts |
| EDC / HOBt | Low | 95:5 | < 30% | Unreacted starting materials, N-acylurea |
| HATU / DIPEA | High | 98:2 | 75 - 85% | Tetramethylurea, HOAt |
| Propionyl Chloride / Et₃N | Very High | 90:10 (Requires strict temp control) | 85 - 95% | Triethylamine hydrochloride (precipitate) |
Self-Validating Experimental Protocol
Methodology: Synthesis via Acid Chloride Activation Why this method? Acid chlorides provide the highest reactivity, which is strictly required to overcome the severe electronic deactivation of the p-nitrophenylhydrazine nucleophile. Self-Validation Mechanism: This protocol utilizes the precipitation of the amine hydrochloride salt as an internal kinetic indicator. The disappearance of the deep orange/red color of free p-nitrophenylhydrazine into a lighter yellow suspension confirms the consumption of the deactivated nucleophile.
Step-by-Step Procedure:
-
Preparation of Reagents: Ensure all glassware is flame-dried under an inert atmosphere (Argon/N₂). Dissolve 10.0 mmol of p-nitrophenylhydrazine in 20 mL of anhydrous THF/DMF (1:1 v/v).
-
Base Addition: Add 12.0 mmol of DIPEA to the solution.
-
Validation Check: The solution must remain clear. Any immediate cloudiness indicates moisture contamination and premature salt formation.
-
-
Activation & Coupling: Cool the reaction flask to exactly 0°C using an ice bath. Dropwise, add 10.5 mmol of propionyl chloride over 15 minutes to prevent localized heating and di-acylation.
-
Validation Check: A white precipitate (DIPEA·HCl) will immediately begin to form upon addition, confirming the nucleophilic attack and the release of HCl. The deep color of the solution will begin to lighten.
-
-
Incubation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching & Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize any unreacted acid chloride. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude yellow solid from hot ethanol. This leverages the differential solubility of the mono-acylated product versus any trace di-acylated impurities, yielding pure Propionic acid 2-(p-nitrophenyl)hydrazide.
References
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: NIH PMC URL:3
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL:1
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:2
Sources
Validation & Comparative
1H NMR Spectrum Analysis of Propionic acid 2-(p-nitrophenyl)hydrazide
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Propionic acid 2-(p-nitrophenyl)hydrazide . It is structured to support researchers in structural validation, purity assessment, and experimental optimization.
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Context
Propionic acid 2-(p-nitrophenyl)hydrazide (also known as
This guide compares the analytical performance of different solvent systems and validates the product against its precursors, providing a self-validating protocol for structural confirmation.
The Molecule[1][2][3][4][5][6]
-
Formula:
-
Molecular Weight: 209.20 g/mol
-
Key Structural Motifs:
-
Propionyl Chain: Ethyl group (
) providing clear aliphatic coupling ( system). -
Hydrazide Linkage:
bridge. The most sensitive region for solvent effects. -
p-Nitrophenyl Moiety: Aromatic system (
) strongly deshielded by the nitro group.
-
Experimental Protocol & Methodology
Synthesis & Sample Preparation Workflow
To ensure high-fidelity spectral data, the following workflow is recommended. This protocol minimizes water exchange and maximizes signal resolution.
Figure 1: Optimized workflow for NMR sample preparation to ensure detection of labile hydrazide protons.
Solvent Selection: The Critical Variable
The choice of solvent is the single most important variable in the analysis of hydrazides.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Comparison |
| Solubility | Excellent | Poor to Moderate | DMSO ensures complete dissolution, preventing concentration-dependent shifts. |
| NH Detection | Sharp/Visible | Broad/Invisible | DMSO forms H-bonds with NH, slowing exchange and sharpening peaks. CDCl3 allows rapid exchange, often broadening NH signals into the baseline. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO can overlap with methoxy signals (not present here), but does not interfere with the ethyl group. |
| Aromatic Resolution | High | Moderate | DMSO separates the AA'BB' system effectively. |
Expert Insight: For this specific molecule, DMSO-d6 is mandatory for full structural characterization. Using CDCl3 often results in the "disappearance" of the critical hydrazide NH protons, leading to incomplete assignment.
Spectral Analysis & Assignment
The Comparative Spectrum (Product vs. Precursor)
To validate the success of the synthesis, one must compare the product spectrum against the starting material, 4-Nitrophenylhydrazine .
Table 1: Chemical Shift Comparison (in DMSO-d6)
| Proton Group | Precursor: 4-Nitrophenylhydrazine ( | Product: Propionic acid 2-(p-nitrophenyl)hydrazide ( | Diagnostic Change |
| N/A | 1.05 - 1.15 (t) | Appearance: New Triplet. Confirms acylation. | |
| N/A | 2.20 - 2.35 (q) | Appearance: New Quartet. | |
| 4.51 (br s) | Absent | Disappearance: Critical indicator of reaction completion. | |
| Ar-H (Ortho to NH) | 6.81 (d) | 6.90 - 7.00 (d) | Slight downfield shift due to acyl group electron withdrawal. |
| Ar-H (Ortho to | 8.01 (d) | 8.10 - 8.15 (d) | Remains relatively stable, characteristic of nitro-aromatics. |
| NH (Hydrazide) | 8.41 (s, 1H) | 8.80 - 9.00 (s, 1H) ( | Downfield shift due to amide influence. |
| NH (Amide) | N/A | 9.80 - 10.20 (s, 1H) ( | Appearance: Highly deshielded amide proton. |
Detailed Assignment Logic
The spectrum of the product typically exhibits the following signals (referenced to TMS at 0.00 ppm or DMSO residual peak at 2.50 ppm):
-
Aliphatic Region (1.0 - 2.5 ppm):
-
1.10 (3H, t,
Hz): The terminal methyl group of the propionyl chain. -
2.28 (2H, q,
Hz): The methylene group to the carbonyl. This quartet is diagnostic of the propionyl group.
-
1.10 (3H, t,
-
Aromatic Region (6.5 - 8.5 ppm):
-
6.95 (2H, d,
Hz): Protons ortho to the hydrazine group. They are shielded relative to benzene due to the mesomeric donation of the nitrogen lone pair, despite the electron-withdrawing nitro group. -
8.12 (2H, d,
Hz): Protons ortho to the nitro group. Strongly deshielded by the anisotropic and inductive effects of . This forms a classic AA'BB' "roofing" pattern.
-
6.95 (2H, d,
-
Labile Proton Region (8.5 - 11.0 ppm):
-
~8.90 (1H, s): The NH attached to the aromatic ring (
). Its chemical shift is sensitive to concentration and temperature. -
~10.00 (1H, s): The NH adjacent to the carbonyl (
). This proton is more acidic and deshielded due to the anisotropy of the carbonyl bond.
-
~8.90 (1H, s): The NH attached to the aromatic ring (
Mechanistic Interpretation of Solvent Effects
Understanding why DMSO is superior requires visualizing the molecular interactions.
Figure 2: Mechanistic comparison of solvent-solute interactions. DMSO stabilizes the hydrazide protons via Hydrogen Bonding, enabling detection.
Troubleshooting & Quality Control
Common Issues and Solutions
-
Issue: "I see the ethyl group and aromatic protons, but no NH peaks."
-
Cause: Solvent contains water or is not DMSO-d6; or the sample is too dilute.
-
Solution: Dry the sample thoroughly and use fresh DMSO-d6 from a sealed ampoule.
-
-
Issue: "The ethyl quartet is overlapping with the DMSO residual peak (2.50 ppm)."
-
Cause: The propionyl
is typically at ~2.2-2.3 ppm. If the resolution is poor, it may shoulder the solvent peak. -
Solution: Run the scan at a different temperature (e.g., 310K) to shift the water/exchangeable peaks, or use Acetone-d6 (solvent peak at 2.05 ppm) if solubility permits.
-
-
Issue: "Extra peaks in the aromatic region."
-
Cause: Unreacted p-nitrophenylhydrazine.
-
Check: Look for the characteristic NH2 broad singlet at 4.5 ppm. If present, recrystallize.
-
Purity Validation: NMR vs. HPLC
While HPLC provides a quantitative % area, 1H NMR is superior for identifying specific impurities .
-
Residual Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
Propionic Acid: Triplet at 0.99 ppm, Quartet at 2.18 ppm (very close to product, but carboxylic OH will be at ~12 ppm).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3127948, Propionic acid, 2-(p-nitrophenyl)hydrazide. Retrieved from [Link]
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Aljamali, N. M. (2019). Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). ResearchGate. Retrieved from [Link]
Technical Comparison Guide: Mass Spectrometry of Propionic acid 2-(p-nitrophenyl)hydrazide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of Propionic acid 2-(p-nitrophenyl)hydrazide , a derivative used to enhance the detection of propionic acid (a Short Chain Fatty Acid, SCFA) in biological matrices.
Executive Summary & Compound Identity
Propionic acid 2-(p-nitrophenyl)hydrazide (also referred to as the 4-nitrophenylhydrazide of propionic acid) is a chemical derivative formed by the condensation of propionic acid with 4-nitrophenylhydrazine (4-NPH) .
This derivatization is critical in metabolomics and drug development because native short-chain fatty acids (SCFAs) like propionic acid are volatile, hydrophilic, and ionize poorly. Tagging them with a nitrophenylhydrazine moiety introduces a hydrophobic aromatic ring and an electronegative nitro group, significantly enhancing retention on Reverse-Phase (RP) columns and ionization efficiency in Negative Electrospray Ionization (ESI-) mode.
| Feature | Specification |
| Compound Name | Propionic acid 2-(4-nitrophenyl)hydrazide |
| Chemical Formula | C |
| Monoisotopic Mass | 209.08 Da |
| Target Analyte | Propionic Acid (C3 SCFA) |
| Primary Ionization | ESI Negative Mode ( |
| Key Application | High-sensitivity SCFA quantification in fecal/plasma matrices |
Mass Spectrometry Fragmentation Pattern
The fragmentation behavior of this molecule is governed by the stability of the amide bond and the electron-withdrawing nature of the p-nitrophenyl group. Unlike positive mode fragmentation which often targets protonated amines, the negative mode targets the deprotonated amide/hydrazine nitrogen.
Ionization State
-
Precursor Ion (
): m/z 208.07 -
Mechanism: Deprotonation occurs readily at the hydrazide nitrogen (
) due to the resonance stabilization provided by the adjacent carbonyl group and the para-nitro phenyl ring.
Fragmentation Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID), the precursor ion undergoes characteristic cleavage.[1]
-
Primary Transition (Quantifier): m/z 208
137-
Mechanism: Cleavage of the amide bond (
) or the hydrazine bond. The most abundant fragment at m/z 137 corresponds to the 4-nitroaniline/nitrophenylhydrazine anion moiety (loss of the propionyl group ). This is the standard "reporter" ion for nitrophenylhydrazine derivatives.
-
-
Secondary Transition (Qualifier): m/z 208
107-
Mechanism: Further loss of
or rearrangement of the aromatic core.
-
-
Neutral Loss: Loss of the propionyl radical or ketene (
, 56 Da) is less common in negative mode compared to the direct formation of the stable aromatic anion.
Visualization of Fragmentation Mechanism
The following diagram illustrates the fragmentation pathway for the p-nitrophenylhydrazine derivative compared to the ortho- isomer.
Caption: Proposed ESI(-) fragmentation pathway of Propionic acid 2-(p-nitrophenyl)hydrazide showing the dominant transition to the reporter anion at m/z 137.
Comparative Performance Guide
This section compares the 4-NPH (para) derivative against the industry-standard 3-NPH (meta) and 2-NPH (ortho) derivatives, as well as the underivatized acid.
Comparison Matrix[3][4]
| Feature | 4-NPH Derivative (Para) | 3-NPH Derivative (Meta) | 2-NPH Derivative (Ortho) | Underivatized Propionic Acid |
| Precursor (m/z) | 208 | 208 | 208 | 73 |
| Primary Fragment | 137 (High Intensity) | 137 (High Intensity) | 137 / 152 | 55 / 27 |
| Chromatographic Retention | High (Hydrophobic) | High (Hydrophobic) | High (Hydrophobic) | Very Low (Polar) |
| MS Sensitivity | Excellent (Resonance stabilized) | Superior (Industry Standard) | Good | Poor |
| Ortho Effect | No | No | Yes (H-bonding effects) | N/A |
| Stability | High | High | Moderate (Steric strain) | Volatile |
Critical Analysis
-
Vs. 3-NPH (The Gold Standard): The 3-NPH derivative is currently the most widely cited reagent for SCFA analysis (Han et al., 2013). While 4-NPH offers similar sensitivity due to the nitro group's electron-withdrawing power, the 3-NPH isomer is often preferred because the meta position prevents direct resonance conjugation with the hydrazine nitrogen, which can sometimes lead to "too stable" precursors that fragment less efficiently than desired. However, for propionic acid, both perform comparably.
-
Vs. 2-NPH (The Ortho Effect): The 2-NPH derivative exhibits the "ortho effect," where the nitro group can form an intramolecular hydrogen bond with the hydrazine hydrogen. This can alter fragmentation, sometimes favoring the loss of
or water, and can lead to peak tailing in chromatography due to chelation effects. 4-NPH avoids this, resulting in sharper peaks. -
Vs. Underivatized: Analyzing native propionic acid is fraught with issues: it elutes in the void volume of C18 columns and has poor ionization efficiency. Derivatization with any NPH isomer improves sensitivity by 100-1000x .
Experimental Protocol: Derivatization Workflow
To generate the Propionic acid 2-(p-nitrophenyl)hydrazide for MS analysis, a carbodiimide-mediated coupling is required.
Reagents:
-
Substrate: Propionic Acid Standard or Biological Extract.
-
Reagent: 4-Nitrophenylhydrazine hydrochloride (20 mM in 50% ACN).
-
Catalyst: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (120 mM) + Pyridine (6%).
Step-by-Step Protocol:
-
Mix: Combine 20
L of sample with 40 L of EDC/Pyridine solution and 40 L of 4-NPH solution. -
Incubate: Heat at 40°C for 30 minutes . (The reaction forms the amide bond).
-
Quench: Add 0.1% Formic Acid to stop the reaction.
-
Analyze: Inject 1-5
L into LC-MS/MS.
References
-
Han, J., et al. (2013). "Liquid chromatography-mass spectrometry method for the molecular weight-based determination of short-chain fatty acids." Analytica Chimica Acta. Link (Establishes 3-NPH derivatization standards).
-
Shimadzu Application News. "LC-MS/MS Method Package for Short Chain Fatty Acids." Link (Provides transition data for NPH derivatives).
- Jaochico, A., et al. "Comparison of derivatization reagents for SCFA analysis." Journal of Chromatography B.
- Holmes, J. L. "Mass spectra and fragmentation mechanisms of nitrophenylhydrazines." Canadian Journal of Chemistry. (Mechanistic insight into ortho/para nitro effects).
Sources
Comparative Guide: FTIR Characterization of Propionic Acid 2-(p-nitrophenyl)hydrazide
The following guide provides an in-depth technical analysis of the FTIR characteristics of Propionic acid 2-(p-nitrophenyl)hydrazide , a derivative formed by the condensation of propionic acid and p-nitrophenylhydrazine. This compound is historically significant in organic qualitative analysis for the identification of liquid carboxylic acids.
Content Type: Technical Comparison & Characterization Guide Audience: Organic Chemists, Analytical Scientists, Drug Development Professionals
Executive Summary & Application Context
Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N-propionyl-N'-(4-nitrophenyl)hydrazine) serves as a solid, crystalline derivative for the identification of propionic acid. In drug development, this hydrazide motif appears in various bioactive pharmacophores.
Characterizing this compound requires distinguishing it from its two precursors: Propionic acid (a liquid carboxylic acid) and p-Nitrophenylhydrazine (a solid hydrazine reagent). This guide outlines the specific FTIR spectral features that validate the formation of the amide bond and the retention of the nitro-aromatic system.
Why This Comparison Matters
-
Synthesis Validation: Researchers must confirm the conversion of the acid carbonyl (COOH) to the hydrazide carbonyl (CONH).
-
Purity Check: Unreacted p-nitrophenylhydrazine is a common impurity; FTIR provides a rapid "fingerprint" method to detect residual N-H amine peaks distinct from the amide N-H.
Theoretical & Experimental FTIR Analysis
Mechanism of Spectral Shift
The synthesis involves the nucleophilic attack of the hydrazine nitrogen on the carboxylic acid carbonyl (typically activated), releasing water.
Caption: Transformation logic showing the disappearance of the carboxylic acid hydroxyl band and the emergence of the hydrazide amide carbonyl.
Characteristic Peak Assignments
The following table details the diagnostic peaks. Note that specific wavenumbers may shift slightly (±10 cm⁻¹) depending on the sample state (KBr pellet vs. ATR).
| Functional Group | Mode of Vibration | Frequency (cm⁻¹) | Intensity | Diagnostic Significance |
| Amide I | C=O[1] Stretch | 1650 – 1680 | Strong | Primary Confirmation. Indicates formation of the hydrazide linkage. Distinct from the acid C=O (usually ~1710 cm⁻¹).[1] |
| Amide II | N-H Bend / C-N Stretch | 1530 – 1550 | Medium | Characteristic of secondary amides/hydrazides. Often overlaps with the asymmetric NO₂ band. |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1500 – 1530 | Very Strong | Confirms presence of the p-nitrophenyl moiety. |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1330 – 1350 | Strong | The second "fingerprint" of the nitro group. |
| N-H | Stretching | 3200 – 3350 | Medium/Sharp | Single or double band. Distinguishable from the broad, chaotic O-H stretch of the starting acid.[1] |
| Aliphatic C-H | C-H Stretch (sp³) | 2900 – 2980 | Weak/Medium | Derived from the ethyl group (CH₃CH₂-) of propionic acid. |
| Aromatic Ring | C=C Ring Stretch | 1590 – 1610 | Variable | Typical benzene ring breathing modes. |
Comparative Analysis: Product vs. Alternatives
To validate the identity of Propionic acid 2-(p-nitrophenyl)hydrazide, one must compare it against its precursors and alternative derivatives.
Comparison 1: Product vs. Precursors (Synthesis Validation)
| Feature | Propionic Acid (Precursor 1) | p-Nitrophenylhydrazine (Precursor 2) | Target Product (Hydrazide) |
| 3000-3500 cm⁻¹ | Broad O-H (Very wide, "hairy" baseline) | Doublet/Triplet N-H (Primary amine -NH₂) | Single/Sharp N-H (Amide-like) |
| 1650-1750 cm⁻¹ | C=O Acid (~1710-1715 cm⁻¹) | Absent (No Carbonyl) | C=O Amide I (~1660 cm⁻¹) |
| Fingerprint | C-O stretch (~1200-1300) | NO₂ bands (1330/1500) | NO₂ bands + Amide II |
Key Differentiator: The disappearance of the broad carboxylic O-H stretch (2500–3000 cm⁻¹) and the shift of the Carbonyl (C=O) to a lower frequency (Amide I) are the definitive proofs of reaction success.
Comparison 2: Product vs. Alternative Derivatives
When characterizing propionic acid, researchers may also use p-Bromophenacyl Ester or Propionanilide .
-
vs. p-Bromophenacyl Ester: The ester derivative will show a C=O stretch at a higher frequency (~1735-1750 cm⁻¹) and lacks the N-H stretching bands and Amide II bands found in the hydrazide.
-
vs. Propionanilide: The anilide lacks the Nitro (NO₂) peaks (1330/1530 cm⁻¹), making the hydrazide derivative easier to distinguish in complex mixtures due to the unique intensity of the NO₂ bands.
Experimental Protocol for FTIR Characterization
This protocol ensures high-resolution data suitable for publication or regulatory filing.
Step 1: Sample Preparation
-
Preferred Method: KBr Pellet.
-
Reasoning: Hydrazides are often crystalline solids. KBr pellets prevent the peak broadening sometimes seen with ATR (Attenuated Total Reflectance) due to refractive index mismatches with high-index aromatics.
-
-
Alternative: Diamond ATR.
-
Note: Ensure high contact pressure. Expect peak shifts of -2 to -5 cm⁻¹ compared to transmission KBr data.
-
Step 2: Purification (Critical Pre-step)
Before FTIR, ensure the removal of unreacted p-nitrophenylhydrazine.
-
Recrystallize the crude product from Ethanol/Water (1:1) .
-
Wash the crystals with cold 5% Sodium Bicarbonate (removes unreacted propionic acid) and dilute Hydrochloric Acid (removes unreacted hydrazine).
-
Dry thoroughly (Residual water appears at 3400 cm⁻¹ and 1640 cm⁻¹, interfering with Amide I).
Step 3: Data Acquisition
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 scans (32 recommended for noise reduction).
Step 4: Validation Workflow
Caption: Logical decision tree for spectral validation of the hydrazide derivative.
References
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 4-Nitrophenylhydrazine. National Institute of Standards and Technology. [Link]
-
PubChem. (2024).[2] Propionic acid, 2-(p-nitrophenyl)hydrazide - Compound Summary. National Center for Biotechnology Information. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Amide I/II and Nitro group assignments).
- Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1964). The Systematic Identification of Organic Compounds. 5th Ed. John Wiley & Sons.
Sources
UV-Vis absorption maxima of Propionic acid 2-(p-nitrophenyl)hydrazide
Technical Guide: UV-Vis Characterization of Propionic Acid 2-(p-Nitrophenyl)hydrazide
Executive Summary
Propionic acid 2-(p-nitrophenyl)hydrazide (also known as N'-(4-nitrophenyl)propanehydrazide) is a chromogenic derivative used primarily for the photometric and chromatographic detection of propionic acid. While the ortho-isomer (2-nitrophenylhydrazide) is the industry standard for high-performance liquid chromatography (HPLC) of short-chain fatty acids (SCFAs), the para-isomer offers distinct spectral characteristics useful in specific solvatochromic studies and alternative detection protocols.
This guide characterizes the UV-Vis absorption maxima (
Spectral Characteristics & Data
The UV-Vis absorption profile of Propionic acid 2-(p-nitrophenyl)hydrazide is heavily dependent on solvent polarity and pH due to the push-pull electronic system created by the electron-withdrawing nitro group and the electron-donating hydrazine moiety.
Absorption Maxima ( )[1][2][3][4][5]
| Solvent / Condition | Molar Absorptivity ( | Appearance | Transition Type | |
| Methanol (Neutral) | 335 – 340 nm | ~15,000 | Pale Yellow | |
| Acetonitrile | 330 – 335 nm | ~14,500 | Pale Yellow | |
| Alkaline (KOH/MeOH) | 400 – 410 nm | ~22,000 | Deep Orange/Red | Charge Transfer (Quinoid resonance) |
| UV Region (HPLC) | 230 nm | >10,000 | Colorless |
Technical Insight: In neutral organic solvents, the compound exhibits a primary band near 335 nm . Upon addition of a base (e.g., NaOH or KOH), the hydrazide proton (
) is removed, generating a highly conjugated anion with a strong bathochromic shift to 400 nm . This "pH-switching" capability allows for dual-mode detection: UV (trace analysis) or Visible (colorimetric screening).
Comparative Analysis: p-NPH vs. Alternatives
In analytical chemistry, selecting the right derivatization reagent is critical for sensitivity. The table below compares the p-isomer (Product) with its structural isomers used in SCFA analysis.
| Feature | Propionic acid 2-(p-nitrophenyl)hydrazide (Product) | Propionic acid 2-(o-nitrophenyl)hydrazide (2-NPH) | Propionic acid 2-(m-nitrophenyl)hydrazide (3-NPH) |
| Primary Use | Spectroscopic Studies, Colorimetric Assays | HPLC-UV Standard (Miwa Method) | LC-MS/MS Standard |
| ~335 nm (Neutral) / 400 nm (Base) | ~230 nm / 400 nm | ~230 nm | |
| Reactivity | Moderate (Sterically accessible) | High (Intramolecular H-bonding aids reaction) | High |
| MS Sensitivity | Moderate Ionization | Moderate | Superior (High ionization efficiency) |
| Chromatography | Retains well on C18 | Retains well on C18 | Retains well on C18 |
Verdict:
-
Choose the Product (p-NPH) if you are performing general colorimetric assays or studying solvatochromic effects where the linear conjugation of the para-nitro group is required.
-
Choose 2-NPH if you are following standard HPLC protocols for fatty acids (e.g., the Miwa method), as it has faster reaction kinetics with carbodiimides.
-
Choose 3-NPH if you require femtomole sensitivity using LC-MS/MS.
Experimental Protocol: Derivatization & Detection
This protocol describes the synthesis of the derivative from Propionic Acid for HPLC-UV analysis.
Reagents Required:
-
Substrate: Propionic Acid (Standard or Sample).
-
Reagent: 4-Nitrophenylhydrazine hydrochloride (4-NPH·HCl).
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC[1]·HCl).
-
Catalyst: Pyridine (3% in Ethanol).
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: Mix
of the propionic acid sample (diluted in water/ethanol) with of 4-NPH·HCl solution ( in ethanol). -
Activation: Add
of EDC·HCl solution ( in ethanol) and of 3% Pyridine. -
Incubation: Vortex and heat the mixture at 60°C for 20 minutes .
-
Termination: Add
of 15% KOH solution if visible detection (400 nm) is desired, or quench with dilute HCl for UV detection. -
Analysis: Inject
into the HPLC system.-
Column: C18 Reverse Phase (
). -
Mobile Phase: Methanol : Water (60:40 v/v) with 0.1% Formic Acid.
-
Detection: UV at 335 nm (or 230 nm for higher sensitivity).
-
Visualizations
Figure 1: Derivatization Reaction Scheme
Caption: EDC-mediated coupling of propionic acid with p-nitrophenylhydrazine to form the UV-active hydrazide.
Figure 2: Analytical Workflow
Caption: Decision tree for analytical detection of propionic acid derivatives based on available instrumentation (UV vs. Vis).
References
-
Miwa, H., et al. (1985). "High-performance liquid chromatography of short- and long-chain fatty acids as 2-nitrophenylhydrazides." Journal of Chromatography A, 321, 165-174. Link
-
Rappoport, Z., & Sheradsky, T. (1968). "The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects." Journal of the Chemical Society B, 277-291. Link
-
Han, J., et al. (2013). "3-Nitrophenylhydrazine-induced derivatization of fatty acids for liquid chromatography-mass spectrometry analysis." Analytica Chimica Acta, 765, 54-62. Link
-
PubChem. (n.d.). "Propionic acid, 2-(p-nitrophenyl)hydrazide - Compound Summary." National Library of Medicine. Link
Sources
Comprehensive Guide to the Validation of Analytical Methods Using Propionic Acid 2-(p-Nitrophenyl)hydrazide
Short-chain fatty acids (SCFAs) like propionic acid are critical biomarkers in gut microbiome research, metabolic syndrome, and drug development. However, their high volatility, low molecular weight, and lack of a strong chromophore make direct quantification via reversed-phase liquid chromatography (RP-LC) exceptionally challenging. To circumvent these limitations, pre-column chemical derivatization using p-nitrophenylhydrazine (4-NPH) has emerged as a robust analytical strategy.
This guide provides an objective comparison of 4-NPH derivatization against alternative methodologies, detailing the mechanistic causality, method validation parameters, and field-proven protocols required to quantify propionic acid as its stable derivative: propionic acid 2-(p-nitrophenyl)hydrazide .
Mechanistic Causality: Why 4-NPH?
The derivatization of propionic acid with 4-NPH relies on carbodiimide cross-linking chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of propionic acid, forming an unstable O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst, generating a highly reactive acylpyridinium species that is subsequently attacked by the terminal amine of 4-NPH 1.
The resulting product, propionic acid 2-(p-nitrophenyl)hydrazide, solves three critical analytical problems:
-
Volatility Eradication : The addition of the bulky aromatic ring stabilizes the molecule, preventing evaporative losses during sample concentration.
-
Chromatographic Retention : The hydrophobic p-nitrophenyl moiety significantly increases retention on standard C18 columns, moving the analyte away from the solvent front where matrix suppression is highest.
-
Dual-Modality Detection : The nitro group provides a strong UV absorption maximum (λmax ≈ 400 nm) due to the red-shift effect of the electron-withdrawing group, allowing for cost-effective HPLC-UV detection [[2]](). Simultaneously, the secondary amine enhances proton affinity for highly sensitive positive-ion ESI-MS/MS analysis 1.
Fig 1. Mechanistic advantages of converting propionic acid to its p-nitrophenylhydrazide derivative.
Comparative Analysis: 4-NPH vs. Alternatives
When designing an SCFA assay, scientists must choose between direct analysis and various derivatization agents. While 3-NPH is frequently favored for exclusive LC-MS/MS workflows due to slightly higher ionization efficiencies 1, 4-NPH offers superior UV-Vis tracking and specific MS/MS fragmentation patterns that are highly valuable when dealing with complex biological matrices or when MS instrumentation is unavailable 3.
| Feature | 4-NPH (p-Nitrophenylhydrazine) | 3-NPH (m-Nitrophenylhydrazine) | Direct GC-MS (No Deriv.) |
| Primary Detection | HPLC-UV (strong chromophore) & LC-MS | LC-MS/MS (high ionization efficiency) | GC-MS (Electron Ionization) |
| Derivatization Catalyst | EDC + Pyridine | EDC + Pyridine | None |
| Sensitivity (Propionic Acid) | High (Low nM range) | Very High (pM to low nM range) | Moderate (µM range) |
| Sample Matrix Suitability | Feces, Plasma, Food extracts | Feces, Plasma, Cell culture | Feces (requires acidification) |
| Key Advantage | Excellent UV-Vis tracking, stable hydrazide | Superior ESI-MS/MS fragmentation | Simple sample prep, no artifacts |
Experimental Protocol: Derivatization and Validation
To ensure a self-validating system, this protocol incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, ion suppression, and derivatization variability.
Materials Required:
-
Propionic acid standard and Propionic acid-d5 (Internal Standard)
-
4-Nitrophenylhydrazine hydrochloride (4-NPH·HCl) [[3]]()
-
EDC hydrochloride
-
Pyridine (LC-MS grade)
Step-by-Step Methodology:
-
Sample Preparation : Spike 50 µL of biological sample (e.g., fecal water or plasma) with 10 µL of Propionic acid-d5 (10 µM). Add 150 µL of ice-cold methanol to precipitate proteins. Vortex vigorously and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Reagent Preparation :
-
Solution A: 200 mM 4-NPH·HCl in 50% aqueous acetonitrile.
-
Solution B: 120 mM EDC·HCl and 6% (v/v) pyridine in 50% aqueous acetonitrile. (Note: Prepare these solutions fresh daily to prevent degradation and loss of reactivity.)
-
-
Derivatization Reaction : Transfer 20 µL of the sample supernatant into a clean autosampler vial. Add 20 µL of Solution A and 20 µL of Solution B.
-
Incubation : Seal the vial and incubate at 40°C for 30 minutes. The mild heating ensures quantitative conversion of propionic acid to its hydrazide derivative without degrading heat-sensitive endogenous metabolites.
-
Quenching & Dilution : Stop the reaction by adding 940 µL of 0.5% formic acid in water. This neutralizes the pyridine and stabilizes the hydrazide derivative for injection.
-
Chromatographic Separation : Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Critical Step : Divert the flow to waste for the first 2 minutes to prevent the massive excess of unreacted 4-NPH from contaminating the MS source.
Fig 2. Step-by-step derivatization workflow for propionic acid using 4-NPH.
Method Validation Parameters (E-E-A-T Standards)
A rigorous validation of the propionic acid 2-(p-nitrophenyl)hydrazide method must evaluate the following parameters to ensure scientific integrity:
-
Linearity : The calibration curve should exhibit an
over a dynamic range of 0.1 µM to 100 µM. -
LOD/LOQ : For LC-MS/MS, the Limit of Detection (LOD) typically reaches the low nanomolar range, while HPLC-UV achieves LOQs around 0.05-0.12 µg/mL depending on the matrix 2.
-
Matrix Effect : Calculated by comparing the peak area of the SIL-IS in the extracted matrix versus neat solvent. An acceptable matrix effect is between 80% and 120%.
-
Stability : The derivatized samples must be tested for autosampler stability at 4°C. Propionic acid 2-(p-nitrophenyl)hydrazide is exceptionally stable, showing <5% degradation over 48 hours.
By transforming a volatile, poorly ionizing molecule into a stable, hydrophobic, and highly detectable derivative, laboratories can achieve rigorous quantification of SCFAs across diverse biological matrices.
References
- Source: PMC (NIH)
- Title: 4-Nitrophenylhydrazine | 100-16-3 Source: BenchChem URL
- Title: CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine Source: Google Patents URL
Sources
- 1. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Chromatographic Purity Assessment of p-Nitrophenylhydrazide Compounds
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of p-nitrophenylhydrazide compounds. We will explore the fundamental principles of these techniques, present comparative data, and provide detailed experimental protocols to empower you in selecting and implementing the most suitable method for your analytical needs.
The Critical Role of Purity in Pharmaceutical Analysis
p-Nitrophenylhydrazide and its derivatives are important intermediates in pharmaceutical synthesis.[1] The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Therefore, robust and validated analytical methods are imperative to accurately quantify the purity of these compounds and to detect and identify any process-related or degradation impurities.[3]
Chromatographic techniques, particularly reversed-phase HPLC, are the workhorses for purity analysis in the pharmaceutical industry due to their high resolving power and versatility.[4] The advent of UPLC has offered significant advancements, providing faster and more sensitive analyses.[5] This guide will dissect the practical implications of choosing between these two powerful techniques for the analysis of p-nitrophenylhydrazide.
Unveiling the Chromatographic Landscape: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are both forms of liquid chromatography where a liquid mobile phase carries a sample through a packed column (the stationary phase) to separate its components. The primary distinction lies in the particle size of the stationary phase packing material and the operating pressure of the system.
UPLC systems utilize columns packed with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in conventional HPLC.[6] This smaller particle size leads to a dramatic increase in column efficiency, resulting in:
-
Higher Resolution: Sharper and more defined peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC system.[6]
-
Faster Analysis Times: The increased efficiency allows for higher flow rates without sacrificing resolution, significantly reducing run times.[6]
-
Increased Sensitivity: Sharper peaks lead to a better signal-to-noise ratio, enhancing the detection of trace-level impurities.[6]
-
Reduced Solvent Consumption: Faster analysis times and lower flow rates contribute to a significant decrease in solvent usage, making UPLC a greener and more cost-effective technique.[6]
The trade-off for these advantages is the significantly higher backpressure generated by the smaller particles, requiring specialized UPLC systems capable of operating at pressures up to 15,000 psi, compared to the 6,000 psi limit of most HPLC systems.[6]
Comparative Performance: A Data-Driven Look
To illustrate the practical differences between HPLC and UPLC for the analysis of p-nitrophenylhydrazide, the following table summarizes typical performance characteristics. The data is based on established principles and method development for similar aromatic compounds.
| Parameter | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) |
| Column Dimensions | 4.6 x 150 mm, 5 µm | 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Analysis Time | ~15 min | ~3 min |
| Resolution (Rs) between Main Peak and a Critical Impurity Pair | 1.8 | > 2.5 |
| Peak Width (at half height) for Main Peak | ~0.1 min | ~0.02 min |
| Solvent Consumption per Run | ~15 mL | ~1.2 mL |
| System Backpressure | ~1500 psi | ~8000 psi |
This comparison clearly demonstrates the significant gains in speed, resolution, and efficiency offered by UPLC technology.
Navigating the Experimental Protocol: A Step-by-Step Guide
The following protocols provide a robust starting point for developing a validated chromatographic method for the purity assessment of p-nitrophenylhydrazide. These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[7]
Potential Impurities in p-Nitrophenylhydrazide Synthesis
Understanding the potential impurities is crucial for developing a specific and selective analytical method. Common impurities in the synthesis of p-nitrophenylhydrazide from p-nitroaniline include:
-
p-Nitroaniline: Unreacted starting material.[8]
-
By-products of diazotization and reduction: Various side-reaction products.[8]
-
Degradation products: Formed under stress conditions such as heat, light, acid, and base.
Experimental Workflow for Method Development
The development of a robust chromatographic method follows a logical progression, as illustrated in the diagram below.
Sources
- 1. japsonline.com [japsonline.com]
- 2. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
